2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-4-ethynyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-3-7-4-5-8(13-2)9(6-7)14-10(11)12/h1,4-6,10H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFYBVYSVDGHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Analytical Imperative for a Modern Pharmaceutical Scaffold
An In-depth Technical Guide to the Mass Spectrometry of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
In contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable bioisostere for methoxy or hydroxyl moieties, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and membrane permeability[1][2]. The compound 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (CAS 1564506-96-2) represents a confluence of privileged structural motifs: a substituted aniline-like core, a metabolically robust difluoromethoxy group, and a synthetically versatile ethynyl handle[3][4][5]. Such molecules are of significant interest as building blocks for novel therapeutics, particularly in oncology and kinase inhibition.
The unambiguous structural confirmation and purity assessment of these complex scaffolds are non-negotiable prerequisites for their progression through the drug development pipeline. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing not only precise molecular weight determination but also profound structural insights through controlled fragmentation analysis. This guide provides a comprehensive, field-proven framework for the mass spectrometric characterization of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, grounded in the principles of modern analytical chemistry. We will explore the causality behind methodological choices, from ionization to fragmentation, to construct a self-validating analytical system.
Foundational Physicochemical & Mass Spectrometry Data
Before any analysis, a theoretical understanding of the analyte's properties is crucial for method development. The key is to predict the compound's behavior within the mass spectrometer.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₀H₈F₂O₂ | Derived from structure |
| Monoisotopic Mass | 198.0493 u | Calculated |
| [M+H]⁺ Exact Mass | 199.0571 u | For ESI/APCI positive ion mode |
| [M-H]⁻ Exact Mass | 197.0415 u | For ESI/APCI negative ion mode |
| [M]⁺• Exact Mass | 198.0493 u | For EI mode |
| Predicted Polarity | Moderately Polar | Presence of ether linkages and aromatic ring |
Ionization Strategy: Selecting the Gateway to the Gas Phase
The transition of the analyte from the condensed phase (typically a liquid chromatograph's eluent) to a charged, gas-phase ion is the most critical step in the MS workflow. The choice of ionization source is dictated by the analyte's polarity and thermal lability and determines whether we primarily observe the intact molecule or its fragments[6].
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a "soft" ionization technique that generates gas-phase ions from a solution with minimal fragmentation[7][8]. Given the presence of two ether oxygen atoms, 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene is an excellent candidate for ESI. The ether oxygens can readily accept a proton from the solvent, making positive-ion mode ESI the logical first choice.
-
Causality: The high electric field at the ESI emitter tip creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase, typically as protonated adducts, [M+H]⁺[7]. This gentle process preserves the molecular integrity, making it ideal for accurate molecular weight determination.
-
Expected Ion: The primary ion observed will be [M+H]⁺ at m/z 199.0571. Depending on the solvent system, sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be present.
Atmospheric Pressure Chemical Ionization (APCI): A Complement for Moderate Polarity
APCI is another atmospheric pressure ionization technique that is well-suited for moderately polar to nonpolar compounds that are thermally stable[6]. The analyte solution is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge.
-
Causality: The corona discharge ionizes the solvent and nitrogen gas, creating reactant ions (e.g., H₃O⁺). These ions then transfer a proton to the analyte molecule through gas-phase chemical reactions. APCI can be more robust to matrix effects than ESI and is an excellent alternative if ESI performance is suboptimal.
-
Expected Ion: Similar to ESI, the dominant ion will be the protonated molecule, [M+H]⁺.
Electron Ionization (EI): The Classic Approach for Fragmentation
EI is a "hard" ionization technique, typically coupled with Gas Chromatography (GC). It involves bombarding the gas-phase analyte with high-energy electrons (~70 eV), causing not only ionization but also extensive and reproducible fragmentation[7][9].
-
Causality: The high energy of the electron beam is sufficient to knock an electron from the molecule, forming an energetically unstable molecular ion (M⁺•)[9]. This excess energy is dissipated through the cleavage of chemical bonds, creating a predictable fragmentation pattern that serves as a molecular fingerprint[10].
-
Expected Ion: A molecular ion peak at m/z 198.0493 may be observed, but its intensity could be low. The true value of EI lies in its rich fragmentation spectrum, which is invaluable for structural elucidation.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Confirmation
While single-stage MS provides the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the molecular structure. In this process, the [M+H]⁺ ion (the precursor ion) is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pathways provide a detailed structural roadmap.
The fragmentation of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene is predicted to occur at its key functional groups. The stability of the aromatic ring suggests that most fragmentation will involve the substituents[11].
Predicted Fragmentation Pathways
The following pathways represent the most probable fragmentation events for the protonated molecule ([M+H]⁺, m/z 199.0571).
Analysis of Key Fragmentation Channels
-
Loss of a Methyl Radical (-CH₃•): Cleavage of the methoxy group is a common pathway for aromatic ethers. This results in a fragment at m/z 184.0335 . This is often a prominent peak in the spectrum.
-
Loss of Acetylene (-C₂H₂): The ethynyl group can be lost as neutral acetylene, leading to a fragment at m/z 173.0560 . This is a characteristic fragmentation for ethynyl-substituted aromatics.
-
Loss of the Difluoromethoxy Radical (-OCHF₂•): The entire difluoromethoxy group can be cleaved, yielding a fragment at m/z 148.0383 .
-
Expulsion of Difluorocarbene (::CF₂): A more nuanced fragmentation involves the rearrangement and expulsion of neutral difluorocarbene, a known pathway for fluorinated ethers[12]. This would produce a fragment ion corresponding to a phenol derivative at m/z 149.0535 , though a related ion at m/z 121.0549 (loss of :CF₂ and CO) is also plausible.
-
Ring Fragmentation: Further fragmentation can lead to the loss of carbon monoxide (CO) or other small molecules, characteristic of aromatic ring cleavage, giving rise to smaller ions like the one observed at m/z 133[11][13].
The following table summarizes the expected high-resolution mass spectrometry data for the most significant ions.
| Predicted m/z | Elemental Composition | Neutral Loss | Description |
| 199.0571 | C₁₀H₉F₂O₂⁺ | - | Precursor Ion ([M+H]⁺) |
| 184.0335 | C₉H₆F₂O₂⁺ | CH₃• | Loss of methyl radical from methoxy group |
| 173.0560 | C₈H₅F₂O₂⁺ | C₂H₂ | Loss of acetylene from ethynyl group |
| 148.0383 | C₉H₈O₂⁺ | OCHF₂• | Loss of difluoromethoxy radical |
| 149.0535 | C₁₀H₉O₂⁺ | :CF₂ | Expulsion of difluorocarbene |
| 133.0152 | C₈H₄F₂⁺ | CH₃• + CO | Loss of methyl radical and carbon monoxide |
| 121.0549 | C₈H₇O⁺ | :CF₂ + CO | Loss of difluorocarbene and carbon monoxide |
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation
High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or FT-ICR, is indispensable for this analysis[14][15]. HRMS provides mass measurements with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental composition of the precursor and fragment ions[15]. This capability is critical for halogenated compounds to differentiate from isobaric interferences and confirm that the observed ions indeed contain the expected number of carbon, hydrogen, fluorine, and oxygen atoms[14][16][17].
Experimental Protocols: A Practical Workflow
This section provides a robust, step-by-step protocol for the analysis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Details
-
Sample Preparation
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Create a working solution for injection by diluting the stock solution to 1 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ESI mode[6].
-
-
Liquid Chromatography (LC)
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).
-
Column: A standard reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is appropriate.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temp: 350 °C.
-
Full Scan (MS1) Parameters: Scan range of m/z 100-300 to detect the [M+H]⁺ ion.
-
Tandem MS (MS2) Parameters:
-
Precursor Ion: Isolate the [M+H]⁺ ion at m/z 199.0571.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragment ions, from gentle to more extensive fragmentation.
-
-
-
Data Analysis
-
Extract the chromatogram for m/z 199.0571 to determine the retention time.
-
Verify the mass accuracy of the precursor ion in the MS1 spectrum against the theoretical value (199.0571 u). The mass error should be below 5 ppm.
-
Analyze the MS2 spectrum, matching the observed product ions to the predicted fragmentation pathways and masses outlined in the table above.
-
Confirm the elemental composition of the major fragments using the high-resolution data.
-
Conclusion
The mass spectrometric analysis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene is a clear example of modern analytical chemistry's power in pharmaceutical development. A multi-faceted approach, beginning with soft ionization techniques like ESI or APCI to confirm the molecular weight via the [M+H]⁺ ion, is the optimal starting point. The subsequent application of high-resolution tandem mass spectrometry provides a wealth of structural information through predictable fragmentation patterns, including characteristic losses of methyl, acetylene, and difluoromethoxy moieties. By systematically choosing the appropriate techniques and understanding the underlying chemical principles of ionization and fragmentation, one can build a robust, self-validating method for the unambiguous characterization of this and other similarly complex molecules, ensuring the scientific integrity required for progression in research and development.
References
[14] Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. Available at: Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem. Available at: [18] Advances in the Analysis of Persistent Halogenated Organic Compounds. (Publication details not fully available). Available at: [7] Ionization. AIMS Mass Spectrometry Laboratory - University of Toronto. Available at: [3] Aniline replacement in drug-like compounds. Cresset. Available at: Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Available at: [4] Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [5] Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Available at: [6] A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [15] Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. PubMed. Available at: [19] Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. Available at: [16] Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. UB. Available at: [20] A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry - ACS Publications. Available at: [10] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [9] mass spectra - fragmentation patterns. Chemguide. Available at: [17] Technical Support Center: Characterization of Halogenated Organic Compounds. Benchchem. Available at: 1564506-96-2|2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene. BLDpharm. Available at: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [2] An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. Benchchem. Available at: [12] Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Available at: [13] Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [11] GCMS Section 6.9.5. Whitman People. Available at:
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cresset-group.com [cresset-group.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopartner.co.uk [biopartner.co.uk]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionization | AIMS Mass Spectrometry Laboratory [aims.chem.utoronto.ca]
- 8. Frontiers | Recent developments in ionization techniques for single-cell mass spectrometry [frontiersin.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GCMS Section 6.9.5 [people.whitman.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Electronic properties of the difluoromethoxy group on an aromatic ring
The Difluoromethoxy Group ( ): Electronic, Structural, and Synthetic Paradigms in Medicinal Chemistry
Executive Summary
In the landscape of lead optimization, the difluoromethoxy group (
Unlike its perfluorinated counterpart, the
Electronic Characterization & Hammett Parameters
The electronic influence of the difluoromethoxy group is governed by a tug-of-war between the electronegativity of the fluorine atoms and the lone pair availability on the oxygen.
Inductive vs. Resonance Effects
While the oxygen atom in a standard alkoxy group (
Comparative Hammett Constants:
| Substituent | Electronic Nature | ||||
| -0.27 | +0.12 | +0.25 | -0.50 | Strong Resonance Donor | |
| +0.18 | +0.35 | +0.22 | +0.07 | Weak Acceptor / Neutral | |
| +0.35 | +0.38 | +0.55 | -0.17 | Strong Inductive Acceptor |
Note: Values are approximate and solvent-dependent. The positive
The Lipophilic Hydrogen Bond Donor (LHBD)
The most critical "hidden" property of the
-
H-Bond Acidity (
): The group has an value of ~0.10, comparable to thiophenol or aniline .[1] -
Implication: Unlike
(which is purely hydrophobic), can engage in specific H-bond interactions with carbonyls or fluorines in the protein binding pocket, potentially boosting potency while maintaining lipophilicity.
Conformational Dynamics: The "Rooster" Effect
The conformational preference of alkoxy groups on aromatic rings dictates their ability to fit into restricted binding pockets.
The Orthogonal vs. Coplanar Debate
-
Methoxy (
): Prefers a coplanar conformation ( ) to maximize conjugation with the aromatic ring. -
Trifluoromethoxy (
): Prefers an orthogonal conformation ( ). This is driven by steric repulsion and anomeric effects ( ), often called the "Rooster effect" as the group stands up like a rooster's comb. -
Difluoromethoxy (
): Exhibits dynamic adaptability . It possesses a shallow rotational energy barrier, allowing it to adopt dihedral angles ranging from to depending on the steric environment of the binding pocket. This conformational flexibility allows it to minimize the entropic penalty of binding.
Visualization of Physicochemical Relationships
Figure 1: Comparative physicochemical profile.[1][2][3][4] The
Synthetic Methodologies
The installation of the
Protocol: Difluorocarbene Insertion via Fluorosulfonyldifluoroacetate
This method avoids ozone-depleting substances (like Freon-22) and provides high yields under mild conditions.
Reagents:
-
Substrate: Substituted Phenol (1.0 eq)
-
Reagent: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) or Sodium chlorodifluoroacetate (1.2 - 1.5 eq).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with the phenol substrate (1.0 mmol) and
(1.5 mmol). -
Solvation: Add anhydrous MeCN (5 mL) and stir at room temperature for 10 minutes to deprotonate the phenol, generating the phenoxide anion.
-
Reagent Addition: Add the difluorocarbene precursor (e.g., MDFA, 1.2 mmol) dropwise.
-
Carbene Generation: Heat the reaction mixture to 60–80°C .
-
Insertion: The phenoxide attacks the electrophilic carbene to form a difluoromethyl anion intermediate, which is rapidly protonated (often by trace water or bicarbonate) to form the
product. -
Workup: Cool to RT, dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate.
Mechanistic Pathway[5]
Figure 2: Difluoromethylation mechanism via carbene insertion. Control of temperature is crucial to prevent carbene dimerization.
Case Study: Roflumilast
Roflumilast (Daxas) is a selective phosphodiesterase-4 (PDE4) inhibitor used for COPD. Its structure features a difluoromethoxy group on the catechol ring.
-
Role of
:-
Metabolic Shield: It replaces a methoxy group, blocking rapid O-demethylation by Cytochrome P450 enzymes.
-
Lipophilicity: Increases membrane permeability compared to the parent hydroxyl/methoxy compounds.
-
Binding: The
proton acts as a weak hydrogen bond donor to the backbone carbonyl of the PDE4 enzyme, enhancing selectivity.
-
References
-
Zafrani, Y. et al. (2017). Difluoromethyl Ethers as Hydrogen Bond Donors: A Structural and Theoretical Investigation. Journal of Medicinal Chemistry. Link
-
Erickson, J. A. et al. (2021). The Difluoromethoxy Group: A "Goldilocks" Bioisostere. Journal of Medicinal Chemistry. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[5] Link
-
Hu, J. et al. (2011). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Chemical Communications. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]
The Ethynyl Group as a Versatile Synthetic Handle: Reactivity and Modulation in 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of unique functional groups is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed examination of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, a molecule that exemplifies the powerful synergy between a synthetically versatile functional group (the terminal alkyne) and property-modulating substituents (difluoromethoxy and methoxy groups). The terminal ethynyl group serves as a highly reactive and predictable handle for a suite of robust carbon-carbon and carbon-heteroatom bond-forming reactions. Concurrently, the difluoromethoxy (-OCF₂H) and methoxy (-OCH₃) groups exert significant electronic and steric influence, modulating the molecule's overall physicochemical profile. This document delves into the fundamental electronic properties of the scaffold, explores the key reaction classes of the ethynyl group, provides detailed experimental protocols, and analyzes how the difluoromethoxy group, in particular, offers a strategic advantage for fine-tuning molecular properties in drug design.
Introduction to the Molecular Scaffold
The subject of this guide, 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, is a substituted phenylacetylene derivative. Its structure is of significant interest to synthetic and medicinal chemists due to the distinct roles played by its three key functional components.
-
The Ethynyl Group (-C≡CH): Often referred to as an acetylene group, the terminal alkyne is a linchpin in organic synthesis.[1] Its high degree of C(sp)-hybridized character makes the terminal proton weakly acidic and the triple bond susceptible to a variety of addition and coupling reactions. In medicinal chemistry, it is recognized as a privileged structural feature for targeting a wide range of proteins and serves as a critical "handle" for click chemistry applications.[2][3]
-
The Difluoromethoxy Group (-OCF₂H): The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[4][5] The -OCF₂H group has emerged as a particularly valuable substituent, offering a unique balance of properties. It acts as a moderate electron-withdrawing group and, notably, can function as a hydrogen bond donor, a characteristic not shared by its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogues.[6][7] This allows it to serve as a bioisostere for hydroxyl and thiol groups, often with improved metabolic stability.[6][8]
-
The Methoxy Group (-OCH₃): As a classic electron-donating group through resonance, the methoxy group influences the electronic character of the aromatic ring, contributing to the overall reactivity profile of the molecule.
This guide will systematically dissect the reactivity of the ethynyl group as the primary point of chemical transformation, viewed through the lens of the electronic environment created by the difluoromethoxy and methoxy substituents.
Analysis of Physicochemical and Electronic Properties
The reactivity of the ethynyl group is intrinsically linked to the electronic nature of the aromatic ring to which it is attached. The substituents at the C1 and C2 positions create a distinct electronic environment that modulates the properties of the entire molecule.
-
Inductive and Resonance Effects: The methoxy group is a resonance donor (+R) and an inductive withdrawer (-I), with the resonance effect typically dominating, thus activating the ring towards electrophilic substitution. In contrast, the difluoromethoxy group is a moderate electron acceptor through both inductive and resonance pathways.[9][10] This is due to the strong inductive pull of the two fluorine atoms, which outweighs the oxygen's ability to donate its lone pair into the ring. The ethynyl group itself is weakly deactivating due to the electronegativity of its sp-hybridized carbons.
-
Acidity of the Terminal Alkyne: The acidity of the terminal proton on the ethynyl group is critical for its participation in many reactions, particularly those involving the formation of a metal acetylide. The combined electron-withdrawing character of the difluoromethoxy group is expected to slightly increase the acidity of this proton compared to an unsubstituted or electron-rich phenylacetylene, thereby facilitating its deprotonation.
Comparative Properties of Methoxy-type Substituents
| Substituent | Hansch π Parameter (Lipophilicity) | Electronic Effect | H-Bonding Capability |
| -OCH₃ (Methoxy) | -0.02 | Electron Donating (Resonance) | Acceptor Only |
| -OCF₂H (Difluoromethoxy) | +0.2 to +0.6 | Moderate Electron Withdrawing | Donor and Acceptor[6][7] |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Strong Electron Withdrawing | Acceptor Only |
Data compiled from multiple sources. The Hansch π parameter indicates the contribution of a substituent to a molecule's lipophilicity.[6][7]
Logical Diagram: Electronic Influence on the Aromatic Ring
The following diagram illustrates the primary electronic forces exerted by the substituents on the 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene scaffold.
Caption: Diagram of primary electronic effects within the molecule.
Key Reaction Classes Involving the Ethynyl Group
The terminal alkyne is a gateway to a vast array of chemical transformations. Its utility in the context of the 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene scaffold is best demonstrated through three major reaction classes: Sonogashira coupling, azide-alkyne cycloaddition, and acetylide addition to carbonyls.
A. Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, typically by coupling a terminal alkyne with an aryl or vinyl halide.[11][12][13] This reaction is fundamental for constructing more complex molecular architectures.
Causality and Mechanism: The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[13] The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, which is the active species for transmetalation. The presence of an amine base is crucial for both deprotonating the alkyne and regenerating the Pd(0) catalyst. A common and undesirable side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can often be minimized by running the reaction under an inert atmosphere and using appropriate conditions.[14]
This protocol describes a representative coupling of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene with an aryl iodide.
-
Reagent Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.2 equiv), copper(I) iodide (CuI, 0.04 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).
-
Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or THF, to achieve a ~0.2 M concentration) followed by a degassed amine base (e.g., diethylamine or triethylamine, 3.0 equiv) via syringe.[15]
-
Reaction: Place the vial in a preheated oil bath or microwave reactor and heat to the desired temperature (e.g., 60-100 °C) for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride, and brine to remove the DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Caption: Simplified Sonogashira catalytic cycles.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of most other functional groups.[16][17] The premier example is the CuAAC reaction, which joins a terminal alkyne and an azide to form a stable 1,2,3-triazole ring.[18][19]
Causality and Mechanism: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne to form a copper acetylide, which then reacts with the azide in a stepwise manner to form the triazole product. The reaction's remarkable functional group tolerance makes it ideal for late-stage functionalization and bioconjugation, as the azide and alkyne groups are largely inert under most biological and synthetic conditions.[20] The electronic properties of the substituents on the 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene scaffold have a negligible effect on the outcome of this reaction, highlighting its robustness.
This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Reagent Preparation: In a vial, dissolve the organic azide (1.0 equiv) and 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.05 equiv) in a suitable solvent mixture, typically t-BuOH/H₂O (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate and a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution (0.1 equiv) followed by the copper sulfate solution (0.01 equiv). A color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS for the disappearance of the limiting starting material.
-
Workup: If the product precipitates, it can be collected by filtration, washed with water and a cold solvent (like diethyl ether), and dried. If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. If necessary, the product can be purified by column chromatography or recrystallization.
Caption: Workflow for a CuAAC 'Click' Reaction.
C. Acetylide Addition to Carbonyls (Ethynylation)
Ethynylation is the addition of an acetylide anion to an electrophilic carbonyl group, forming a propargyl alcohol.[21] This reaction is a classic C-C bond-forming strategy to create a chiral center and introduce the alkyne moiety for further transformations.
Causality and Mechanism: The reaction requires the deprotonation of the terminal alkyne using a strong base, typically an organolithium reagent (like n-BuLi) or a Grignard reagent, to form a highly nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbon of an aldehyde or ketone. An acidic workup protonates the resulting alkoxide to yield the final propargylic alcohol. The slightly enhanced acidity of the alkyne proton on the 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene scaffold may allow for the use of slightly milder bases or conditions compared to electron-rich analogues.
-
Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.1 equiv) to the cold THF. Slowly add n-butyllithium (n-BuLi, 1.05 equiv, as a solution in hexanes) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the acetylide solution at -78 °C.
-
Reaction: Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the propargyl alcohol.
Conclusion: A Scaffold of Strategic Value
The ethynyl group on the 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene core is far more than a simple structural component; it is a master key for unlocking vast chemical space. Its reactivity profile enables chemists to reliably execute high-value transformations such as Sonogashira couplings, click chemistry, and acetylide additions. The presence of the difluoromethoxy group provides a critical layer of strategic control, subtly modulating the ethynyl group's acidity while imparting desirable physicochemical properties essential for drug discovery, including enhanced metabolic stability and unique hydrogen bonding capabilities.[6][8] This guide has demonstrated that the interplay between the reactive ethynyl "handle" and the property-tuning substituents makes this scaffold and its derivatives exceptionally valuable for the rational design of complex, functional molecules in pharmaceutical and materials science research.
References
- Fiveable. (2025, August 15). Ethynyl Definition - Organic Chemistry Key Term.
- Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Pashko, M. O., & Yagupolskii, Y. L. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Pashko, M. O., & Yagupolskii, Y. L. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Tota, A., et al.
- Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.
- ChemRxiv.
- ACS Publications. (2020, February 7). Acetylene Group, Friend or Foe in Medicinal Chemistry.
- Wikipedia. Click chemistry.
- Semantic Scholar. Acetylene Group, Friend or Foe in Medicinal Chemistry.
- Wikipedia. Sonogashira coupling.
- Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
- ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
- Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- SynArchive. Sonogashira Coupling.
- Thieme.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Weill, N., et al.
- Hu, J., et al. (2010, January 14). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- TCI Chemicals. Click Chemistry.
- Priya, A., et al. Fluorine in drug discovery: Role, design and case studies.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- 2BScientific. Click Chemistry Toolbox.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)
- European Patent Office. (1992, April 29).
- Amazon AWS. 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1.
- ACS Publications. (2025, February 17). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th.
- Nature. (2025, January 7). Defluorinative functionalization approach led by difluoromethyl anion chemistry.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. labinsights.nl [labinsights.nl]
- 19. Click Chemistry [organic-chemistry.org]
- 20. 2bscientific.com [2bscientific.com]
- 21. Alkynylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Bioisosteric Replacement with the Difluoromethoxy Group in Drug Design
Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1][2] Among these, the difluoromethoxy (OCF2H) group has emerged as a particularly valuable substituent. This guide provides a comprehensive technical overview of the OCF2H group as a bioisostere in drug design. It delves into its unique physicochemical properties, its role in enhancing metabolic stability and modulating target engagement, and practical synthetic and experimental evaluation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the OCF2H group to optimize drug candidates.
Part 1: The Difluoromethoxy Group: Physicochemical Properties and Strategic Value
Introduction to Bioisosterism
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a fundamental tactic in drug discovery.[3] The goal is to modulate the molecule's properties—such as potency, selectivity, metabolic stability, and pharmacokinetics—while retaining the desired biological activity. The difluoromethyl group (CF2H) is considered a bioisostere for hydroxyl, thiol, and amine functionalities due to its strong electron-withdrawing nature and lipophilicity.[4][5]
The Unique Profile of the OCF2H Group
The difluoromethoxy group offers a nuanced and often advantageous alternative to more common bioisosteres like the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups.[1][6] Its properties are often intermediate, providing medicinal chemists with a greater degree of control for fine-tuning molecular characteristics.[1]
-
1.2.1. Lipophilicity and Permeability
The OCF2H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[2] This moderate increase can be beneficial for enhancing membrane permeability and improving oral absorption.[2][7] The lipophilicity of the OCF2H group is also dynamic; it can adapt its conformation to the surrounding chemical environment, which can be advantageous for receptor binding.[1][8]
Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs
Compound Substituent logP pKa Hammett Constant (σp) Anisole -OCH₃ 2.11 -6.54 -0.27 Difluoromethoxybenzene -OCF₂H 2.35 -7.8 +0.14 Trifluoromethoxybenzene -OCF₃ 3.15 -9.0 +0.35 Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.[2]
-
1.2.2. Metabolic Stability
A primary reason for incorporating the OCF2H group is to enhance a drug's metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2][9] Replacing metabolically labile groups, such as a methoxy group prone to O-demethylation, with an OCF2H group can lead to a longer plasma half-life and improved bioavailability.[2][9]
-
1.2.3. Target Engagement and Binding Interactions
A key and unique feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[1][2] This is due to the electron-withdrawing fluorine atoms polarizing the C-H bond.[1] This characteristic is not observed in the methoxy or trifluoromethoxy groups and allows the OCF2H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[2][5] Studies have shown that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline.[10][11]
Part 2: Strategic Implementation of OCF2H in Drug Discovery Programs
The OCF2H Group as a "Tunable" Bioisostere
The decision to incorporate an OCF2H group is a strategic one, often driven by the need to address specific liabilities in a lead compound, such as poor metabolic stability or suboptimal potency.
Diagram 1: OCF2H Bioisosteric Replacement Decision Tree This diagram outlines the decision-making process for considering an OCF2H substitution.
Caption: OCF2H Bioisosteric Replacement Decision Tree.
Case Studies: OCF2H in Approved Drugs
The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.[2]
-
Pantoprazole (Protonix®): A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action.[2]
-
Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor used for COPD, where the OCF2H group contributes to its potency and metabolic stability.[2][7]
Synthetic Strategies for the Introduction of the OCF2H Moiety
The incorporation of the OCF2H group can be achieved through various synthetic routes. A common method involves the reaction of a phenol with a difluorocarbene source.[2][12] Advances in photoredox catalysis have also provided innovative strategies for synthesizing difluoromethyl ethers.[13]
Protocol 1: General Synthesis of an Aryl Difluoromethyl Ether
This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.[2]
-
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Sodium chlorodifluoroacetate (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the phenol in DMF, add potassium carbonate.
-
Heat the mixture to 90-100 °C.
-
Add sodium chlorodifluoroacetate portion-wise over 1-2 hours.
-
Maintain the reaction at 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram 2: Generalized Synthetic Workflow
Caption: Generalized workflow for OCF2H synthesis.
Part 3: Experimental Evaluation and Characterization
In Vitro Assessment of Metabolic Stability
Evaluating the metabolic stability of a new compound is a critical step in drug discovery.[14][15] In vitro assays using liver microsomes or hepatocytes are standard methods for this purpose.[16][17]
Protocol 2: Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain phase I metabolic enzymes like CYPs.[2][16]
-
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard
-
-
Procedure:
-
Prepare a microsomal suspension in phosphate buffer.
-
Add the test compound to the suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[16][18]
-
Table 2: Representative Metabolic Stability Data
| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |
|---|---|---|
| Methoxy-substituted Analog | -OCH₃ | < 10 |
| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |
Note: These are representative values to illustrate the trend of increased stability with OCF2H substitution. Actual values are compound-specific.[2]
Diagram 3: Microsomal Stability Assay Workflow
Caption: Workflow for a typical microsomal stability assay.
Part 4: Future Perspectives and Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1][2] As synthetic methodologies for its introduction continue to advance, the strategic use of the OCF2H group is expected to play an increasingly significant role in the design of next-generation therapeutics.[2][13]
References
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications - ACS.org. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. [Link]
-
CF2H, a Hydrogen Bond Donor - PMC - NIH. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. [Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. [Link]
-
Fluorinated Building Blocks: Enhancing Drug Discovery. [Link]
-
Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions - ResearchGate. [Link]
-
Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]
- US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google P
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. [Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF - ResearchGate. [Link]
-
a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... - ResearchGate. [Link]
-
Case studies of fluorine in drug discovery - OUCI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. protocols.io [protocols.io]
Methodological & Application
Synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene from 4-bromo-2-(difluoromethoxy)-1-methoxybenzene
Executive Summary
This application note details the optimized protocol for synthesizing 2-(difluoromethoxy)-4-ethynyl-1-methoxybenzene from 4-bromo-2-(difluoromethoxy)-1-methoxybenzene . This transformation introduces a terminal alkyne moiety onto an electron-rich aryl scaffold containing a difluoromethoxy (
The
Retrosynthetic Analysis & Strategy
The synthesis relies on the chemoselective functionalization of the aryl bromide. Direct ethynylation using acetylene gas is avoided due to safety concerns and the formation of inseparable bis-aryl alkyne byproducts. Instead, we employ a protection-deprotection strategy using TMSA.
Strategic Workflow
Figure 1: Strategic workflow for the conversion of aryl bromide to terminal alkyne.
Step 1: Sonogashira Cross-Coupling[1][2][3]
Reaction Rationale
The Sonogashira coupling is the industry standard for
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (
) is selected for its stability and efficiency with aryl bromides. -
Co-Catalyst: Copper(I) iodide (CuI) accelerates the reaction via the formation of a copper acetylide species.
-
Base: Triethylamine (
) acts as both the solvent (or co-solvent) and the proton scavenger to neutralize HBr generated during the cycle.
Experimental Protocol
Reagents:
-
4-bromo-2-(difluoromethoxy)-1-methoxybenzene (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
- (0.02 equiv / 2 mol%)
-
CuI (0.01 equiv / 1 mol%)
-
Triethylamine (
) (anhydrous, 5-10 volumes) -
Optional: THF or DMF can be used as a co-solvent if the substrate solubility is poor in pure amine.
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum.
-
Charging: Charge the flask with the aryl bromide (e.g., 5.0 g),
(275 mg), and CuI (37 mg). -
Inertion (CRITICAL): Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times. Note: Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling), reducing yield.
-
Solvent Addition: Add anhydrous, degassed
(50 mL) via syringe. -
Reagent Addition: Add TMSA (2.3 g) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.[2] The starting bromide should disappear.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated ammonium salts and palladium residues. Rinse the pad with Ethyl Acetate (
). -
Concentration: Concentrate the filtrate under reduced pressure to yield the crude TMS-intermediate.
-
Purification: While often clean enough for the next step, the intermediate can be purified via short silica plug filtration (eluent: 5% EtOAc in Hexanes) to remove phosphine oxides.
Step 2: Desilylation (Deprotection)
Reaction Rationale
The removal of the trimethylsilyl (TMS) group is achieved using mild basic methanolysis.
-
Selectivity: The difluoromethoxy group (
) is stable under weak basic conditions (Carbonate/Methanol) [2]. Strong acids or extremely harsh nucleophiles should be avoided to prevent ether cleavage. -
Reagent: Potassium Carbonate (
) is preferred over TBAF (tetrabutylammonium fluoride) to simplify workup and avoid difficult-to-remove ammonium salts.
Experimental Protocol
Reagents:
-
TMS-Intermediate (from Step 1)
-
Potassium Carbonate (
) (1.5 equiv) -
Methanol (MeOH) (10 volumes)
-
Tetrahydrofuran (THF) (optional, to aid solubility)
Procedure:
-
Dissolution: Dissolve the crude TMS-intermediate in a 1:1 mixture of MeOH and THF (ensures complete solubility of the lipophilic ether).
-
Deprotection: Add solid
in one portion at room temperature. -
Stirring: Stir vigorously at room temperature for 1–2 hours.
-
Monitoring: TLC will show a slight decrease in
value (loss of the non-polar TMS group).
-
-
Quench: Dilute the reaction with water and extract with Dichloromethane (DCM) or EtOAc (
). -
Washing: Wash combined organics with Brine, dry over
, and filter. -
Purification: Purify via flash column chromatography (Silica Gel, Gradient 0
10% EtOAc in Hexanes).
Analytical Validation
The following data points are critical for confirming the structure of 2-(difluoromethoxy)-4-ethynyl-1-methoxybenzene .
| Analytical Method | Expected Signal / Observation | Structural Confirmation |
| 1H NMR | Terminal Alkyne proton ( | |
| 1H NMR | Characteristic triplet of the | |
| 1H NMR | Methoxy group ( | |
| 13C NMR | Alkyne carbons. | |
| IR Spectroscopy | ~3250 | |
| IR Spectroscopy | ~2100 |
Mechanistic Insight
Understanding the catalytic cycle aids in troubleshooting.
Figure 2: Simplified Sonogashira catalytic cycle. Note that the Copper cycle (not shown) feeds into the Transmetallation step.
Key Takeaway: The rate-determining step for aryl bromides is often the Oxidative Addition . If the reaction is sluggish, ensure the catalyst quality is high (bright yellow, not black) or consider heating to 80°C.
Safety & Handling
-
Palladium/Copper: Heavy metals must be disposed of in dedicated hazardous waste streams.
-
Difluoromethoxy Group: While stable, avoid contact with strong Lewis acids (e.g.,
) which are typically used to cleave methyl ethers; they may degrade the moiety. -
Alkynes: Terminal alkynes can be energetic. While this specific molecule is stable, avoid distilling to dryness at high temperatures if peroxides are suspected in ether solvents.
References
-
Zafrani, Y., et al. (2018). "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties."[4] Future Medicinal Chemistry. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Available at: [Link]
Sources
Application Notes & Protocols: Introduction of the Difluoromethoxy Group via Fluorodesulfurization Using DAST
Abstract: The difluoromethoxy (–OCF₂H) group is a valuable substituent in contemporary medicinal chemistry, prized for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. It often serves as a bioisostere for hydroxyl, thiol, or methoxy groups, enhancing metabolic stability and membrane permeability. This document provides a detailed protocol for the synthesis of aromatic compounds bearing the difluoromethoxy group through the fluorodesulfurization of thionoesters using Diethylaminosulfur Trifluoride (DAST), a powerful but hazardous fluorinating agent. We will delve into the reaction mechanism, provide a step-by-step experimental workflow, discuss critical safety considerations for handling DAST, and offer troubleshooting guidance.
Introduction: The Significance of the Difluoromethoxy Moiety
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The difluoromethyl group (–CF₂H) and its ether analogue, the difluoromethoxy group (–OCF₂H), have gained prominence due to their unique electronic properties and their ability to act as hydrogen bond donors.[1] The –OCF₂H group, in particular, can significantly alter a molecule's lipophilicity, pKa, and metabolic profile, making it a highly sought-after functional group for optimizing lead compounds in drug discovery programs.
While several methods exist for installing this group, many rely on harsh or toxic reagents like sulfur tetrafluoride (SF₄) or BrF₃.[2] Diethylaminosulfur trifluoride (DAST) offers a milder alternative for deoxyfluorination reactions.[2][3] This guide focuses on a modern and efficient approach: the fluorodesulfurization of readily accessible thionoesters using a DAST-based system, which provides excellent selectivity and high yields for aromatic difluoro(methoxy)methyl compounds.[2][4]
The Reagent: Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile nucleophilic fluorinating agent used to convert alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[3][5][6][7] It is often preferred over the more aggressive and difficult-to-handle sulfur tetrafluoride (SF₄) because it allows for reactions under milder conditions.[6]
However, DAST is not without its challenges:
-
Thermal Instability: DAST can undergo exothermic and potentially explosive decomposition at temperatures above 80 °C, and caution is advised when heating reactions.[5][6]
-
High Reactivity: It reacts violently with water and is corrosive, capable of causing severe skin and eye burns.[8][9][10]
-
Hazardous Byproducts: Reactions involving DAST can generate hydrogen fluoride (HF), a highly toxic and corrosive gas.
Due to these hazards, strict adherence to safety protocols is non-negotiable. Safer, more thermally stable alternatives like Deoxo-Fluor™ or XtalFluor® have been developed and should be considered where appropriate.[1][6][11]
Reaction Mechanism: Fluorodesulfurization of Thionoesters
The direct conversion of a hydroxyl group to a difluoromethoxy group is not a standard transformation. A more effective and contemporary strategy involves the fluorodesulfurization of a thionoester precursor. This reaction proceeds efficiently when DAST is used in combination with a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄).[2][4]
The proposed mechanism involves the following key steps:
-
Activation: The Lewis acid (SnCl₄) coordinates to the sulfur atom of the thionoester, activating it towards nucleophilic attack.
-
Fluorination: DAST delivers fluoride ions to the activated thiocarbonyl carbon, initiating the displacement of the sulfur atom.
-
Formation: A cascade of steps leads to the formation of the stable difluoro(methoxy)methyl group.
This method is highly effective as it tolerates trace amounts of moisture and utilizes readily available reagents.[2]
Caption: Proposed mechanism for SnCl₄-catalyzed fluorodesulfurization.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the SnCl₄/DAST-mediated fluorodesulfurization of methyl benzenecarbothioate.[2]
4.1. Materials and Equipment
-
Chemicals:
-
Aromatic thionoester substrate (e.g., methyl benzenecarbothioate)
-
Diethylaminosulfur Trifluoride (DAST)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Three-necked round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Ice-water bath
-
Stir plate
-
Rotary evaporator
-
Glassware for workup (separatory funnel, flasks)
-
Chromatography column
-
4.2. Step-by-Step Procedure
Caption: Step-by-step experimental workflow for difluoromethoxy synthesis.
-
Reaction Setup: In an efficient fume hood, add a solution of the aromatic thionoester (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M) to a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
DAST Addition: Add DAST (2.0 eq.) dropwise to the cooled solution via syringe over 5-10 minutes. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent thermal decomposition of the DAST reagent.[6][12]
-
Catalyst Addition: Following the DAST addition, add SnCl₄ (0.05 eq.) dropwise.
-
Reaction Progression: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2][12]
-
Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO₃. Causality: This neutralizes the acidic byproducts (including HF) and unreacted reagents in a controlled manner.[2][12]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[2][12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the final difluoromethoxy compound.[2]
Data and Troubleshooting
| Substrate Precursor | DAST (eq.) | Catalyst (eq.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl benzenecarbothioate | 2.0 | SnCl₄ (0.05) | 0 to RT | 2 | High | [2] |
| Substituted Thionoesters | 2.0 | SnCl₄ (0.05) | 0 to RT | 2 | Good-High | [2][4] |
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive DAST (hydrolyzed).2. Insufficient reaction time or temperature.3. Poor quality substrate. | 1. Use a fresh bottle of DAST or purify existing stock.2. Allow the reaction to stir longer at room temperature or warm gently (not exceeding 50°C).3. Verify the purity of the starting thionoester. |
| Formation of Byproducts | 1. Cationic rearrangements promoted by the Lewis acid.[3][5]2. Reaction temperature is too high.3. Presence of water leading to side reactions. | 1. Screen other Lewis acids or perform the reaction without a catalyst (may require longer times).2. Maintain strict temperature control, especially during addition.3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Difficult Purification | 1. Polar byproducts from DAST decomposition.2. Close Rf values of product and impurities. | 1. A thorough aqueous wash during workup is critical. A wash with dilute HCl followed by NaHCO₃ can sometimes help.2. Optimize the chromatography solvent system or consider an alternative purification method (e.g., distillation, recrystallization). |
CRITICAL: Safety Protocol for Handling DAST
DAST is a hazardous reagent that demands respect and meticulous planning. All operations must be conducted within a certified chemical fume hood.[8][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a flame-resistant lab coat.[8][9][14]
-
Storage: Store DAST in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials.[8][9] Many suppliers recommend refrigeration (below 0°C) to maintain stability.[8]
-
Dispensing: Use syringes or cannulas for transferring DAST. Never pour it in the open air. Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent contact with moisture, which leads to violent reaction and HF generation.[9]
-
Thermal Hazard: DO NOT heat DAST above 80°C. To minimize risk, reaction temperatures should ideally be kept below 50°C.[6] Exothermic decomposition can occur, leading to pressure buildup and explosion.
-
Spill & Emergency: In case of a spill, absorb the material with a suitable absorbent (e.g., dry sand). Do not use water.[14] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9] Ensure a safety shower and eyewash station are accessible.[14]
-
Waste Disposal: Quench any residual DAST carefully with a saturated NaHCO₃ solution before disposing of it according to institutional and local regulations for hazardous chemical waste.[13]
References
- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorination with aminosulfuranes. Wikipedia.
- DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- SAFETY DATA SHEET - Morph-DAST. TCI America.
- Working with Hazardous Chemicals. Organic Syntheses.
- Diethylaminosulfur trifluoride. Wikipedia.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
- Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride. ChemicalBook.
- DAST. Enamine.
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. ResearchGate.
- TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry.
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. DAST - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. orgsyn.org [orgsyn.org]
- 14. tcichemicals.com [tcichemicals.com]
Application Note: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular assembly in drug discovery, bioconjugation, and materials science.[1][2] Its reliability, high yields, and tolerance of a wide range of functional groups make it an invaluable tool for creating complex molecular architectures from simpler building blocks.[3][4]
This guide focuses on the application of a specialized alkyne, 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene . This building block is of particular interest to medicinal chemists due to the strategic incorporation of the difluoromethoxy (-OCF₂H) group. The introduction of fluorine-containing motifs is a key strategy for optimizing drug candidates.[5][6][7] The -OCF₂H group, in particular, offers a unique combination of properties that can significantly enhance a molecule's therapeutic potential.
Key Physicochemical Advantages of the Difluoromethoxy Group:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6] Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing a drug's half-life and bioavailability.[5][6]
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[6] This provides medicinal chemists with finer control over a compound's solubility and membrane permeability.
-
Unique Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group is acidic enough to act as a hydrogen bond donor.[6] This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[5][6]
This application note provides a comprehensive protocol for utilizing 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene in CuAAC reactions, enabling researchers to leverage its unique properties for the synthesis of novel 1,2,3-triazoles for various applications.
Reaction Principle and Mechanism
The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition, with rate enhancements of up to 10⁸.[3][4] The reaction specifically joins a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3]
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate.[8] This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before undergoing protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst.[1][8] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[2][9]
Detailed Experimental Protocol
This protocol provides a robust starting point for the CuAAC reaction. Researchers should note that optimization may be required for specific azide substrates to achieve maximum yield.
Materials and Equipment
-
Alkyne: 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
-
Azide: Substrate of choice (e.g., Benzyl Azide)
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-Ascorbate
-
Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[1]
-
Solvents: tert-Butanol (t-BuOH), Dimethyl Sulfoxide (DMSO), Deionized Water (H₂O), Ethyl Acetate (EtOAc), Brine
-
Other Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel (for chromatography)
-
Equipment: Reaction vials, magnetic stirrer and stir bars, standard glassware, rotary evaporator, Thin Layer Chromatography (TLC) plates, LC-MS system (for monitoring).
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides. Copper salts can be toxic; wear appropriate personal protective equipment (PPE).
Reagent Stock Solution Preparation
-
CuSO₄ Solution (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate Solution (1 M): Dissolve 198 mg of sodium ascorbate in 1.0 mL of deionized water. This solution must be prepared fresh before each use.
-
THPTA Ligand Solution (200 mM, Optional): Dissolve 92.9 mg of THPTA in 1.0 mL of deionized water.[10]
Step-by-Step Reaction Procedure
-
Reaction Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.0 equivalent, e.g., 0.5 mmol, 99.1 mg) and the desired organic azide (1.0-1.2 equivalents) in a suitable solvent mixture. A common system is 1:1 t-BuOH/H₂O (e.g., 5 mL total volume). For less soluble substrates, DMSO can be used as a co-solvent.
-
Ligand Addition (Optional): If using a ligand to improve reaction rate and protect biomolecules, add the THPTA solution (typically 2 equivalents relative to CuSO₄, i.e., 10 mol%).[10]
-
Catalyst Addition: Add the 100 mM CuSO₄ solution (5 mol%, 0.05 equivalents, 250 µL for a 0.5 mmol scale reaction). The solution may turn a pale blue color.
-
Initiation: Add the freshly prepared 1 M sodium ascorbate solution dropwise (10 mol%, 0.10 equivalents, 50 µL for a 0.5 mmol scale reaction).[1] The solution should turn from blue to a pale yellow or colorless state, indicating the reduction of Cu(II) to Cu(I).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
Work-up and Purification
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with 20 mL of water. Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of EDTA (1 x 20 mL) to chelate and remove residual copper salts.[11] Follow with a wash of saturated aqueous NaCl (brine) (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent.[12]
-
Characterization: Characterize the final, pure 1,2,3-triazole product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm its structure and purity.
Experimental Workflow Overview
The following diagram outlines the complete process from preparation to characterization.
Data Summary and Troubleshooting
Comparative Physicochemical Properties
The choice of a fluorinated motif is a deliberate strategy to fine-tune molecular properties. The difluoromethoxy group offers a balance between the well-known methoxy and trifluoromethoxy groups.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale & Significance |
| Lipophilicity (Hansch π) | -0.02 | +0.47 | +1.04 | -OCF₂H provides a moderate increase in lipophilicity, aiding membrane permeability without drastically reducing aqueous solubility.[5] |
| Electronic Effect (σp) | -0.27 (Donating) | +0.14 (Withdrawing)[6] | +0.35 (Withdrawing) | The weakly electron-withdrawing nature of -OCF₂H can alter the pKa of nearby groups and influence binding interactions. |
| H-Bonding Ability | Acceptor Only | Donor & Acceptor | Acceptor Only | The unique H-bond donor capability makes -OCF₂H a valuable bioisostere for -OH or -NH₂ groups, enhancing metabolic stability.[6] |
| Metabolic Stability | Prone to O-demethylation | Highly Resistant | Highly Resistant | Blocks a key metabolic liability, increasing the compound's in vivo half-life.[6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive Cu(I) catalyst (oxidized).2. Poor solubility of reactants.3. Impure reagents. | 1. Use freshly prepared sodium ascorbate solution. Ensure the reaction is not overly exposed to air.[2]2. Add a co-solvent like DMSO. Increase reaction temperature slightly (e.g., to 40 °C).3. Use high-purity starting materials and solvents. |
| Low Product Yield | 1. Incomplete reaction.2. Alkyne homocoupling (Glaser coupling) side reaction.3. Product loss during work-up/purification. | 1. Increase reaction time. Consider adding a catalytic ligand like THPTA to accelerate the reaction.[13]2. Ensure sufficient sodium ascorbate is present (use a slight excess).[2] Degas solvents if oxygen sensitivity is suspected.3. Optimize extraction and chromatography conditions. |
| Multiple Products Observed | 1. Impure starting azide or alkyne.2. Thermal (uncatalyzed) cycloaddition leading to regioisomers. | 1. Purify starting materials before the reaction.2. This is unlikely at room temperature but ensure the reaction is not overheated. CuAAC is highly specific for the 1,4-isomer.[3] |
| Final Product is Green/Blue | Residual copper contamination. | 1. Perform a wash with aqueous EDTA solution during work-up.[11]2. Add a copper-chelating agent to the silica gel slurry before packing the column. |
Conclusion
2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene is a powerful building block for medicinal chemistry, offering a suite of beneficial properties conferred by the difluoromethoxy group.[5][6] The protocol described herein provides a reliable and robust method for its incorporation into diverse molecular scaffolds using the highly efficient copper-catalyzed azide-alkyne cycloaddition. By following this guide, researchers can effectively synthesize novel 1,4-disubstituted 1,2,3-triazoles, paving the way for the development of next-generation therapeutics and functional materials.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). BenchChem.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-2,2'-bithiophene. (2025). BenchChem.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (2025). BenchChem.
- Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology - Jena Bioscience.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- CuAAC Click Reaction. Alfa Chemistry.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
- Efficient and straightforward click synthesis of structurally related dendritic triazoles. (2017). Beilstein Journal of Organic Chemistry.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024).
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020).
- Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. University of Birmingham.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). Anais da Academia Brasileira de Ciências - SciELO.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (2010). Organic Letters.
- Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. (2024). Vector Labs.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Organic and Pharmaceutical Chemistry Journal.
- 1564506-96-2|2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene. BLDpharm.
- 1-(Difluoromethoxy)-2-methoxy-4-vinylbenzene. BLDpharm.
- CuAAC click triazole synthesis - labor
- Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (2020).
- Synthesis of difluoromethyl ethers and sulfides. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. axispharm.com [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. vectorlabs.com [vectorlabs.com]
Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
Abstract & Strategic Value
In the optimization of small-molecule kinase inhibitors, particularly those targeting EGFR, HER2, and VEGFR, the 3,4-dimethoxyphenyl moiety is a classic pharmacophore. However, this motif often suffers from rapid metabolic clearance via CYP450-mediated O-demethylation.
2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene represents a critical bioisosteric building block designed to overcome these metabolic liabilities while retaining potency. The difluoromethoxy (-OCHF
This guide details the strategic application of this building block in synthesizing next-generation kinase inhibitors, focusing on reaction protocols that maximize yield and regioselectivity.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene |
| CAS Number | 1564506-96-2 |
| Molecular Formula | C |
| Molecular Weight | 198.17 g/mol |
| Physical State | Pale yellow oil to low-melting solid |
| Key Functional Group | Terminal Alkyne (C-4), Difluoromethoxy (C-2) |
| Solubility | Soluble in DMSO, DMF, CH |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |
Strategic Rationale: The "Fluorine Effect" in SAR
The substitution of a methoxy group with a difluoromethoxy group is a proven strategy in medicinal chemistry to modulate physicochemical properties without altering the steric footprint significantly.
Metabolic Stability vs. Binding Affinity
-
Metabolic Blockade: The C-F bond is metabolically robust. Replacing a methoxy (-OCH
) with -OCHF prevents the rapid formation of phenols via O-dealkylation, extending the in vivo half-life (t ) of the inhibitor. -
Acidity & H-Bonding: The electron-withdrawing fluorine atoms increase the acidity of the methoxy oxygen, altering its H-bond acceptor capability. This can strengthen interactions with the kinase hinge region (e.g., Cys797 in EGFR) or solvent-front residues.
-
Lipophilicity (LogP): The -OCHF
group is more lipophilic than -OCH , potentially improving membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for inhibitors targeting CNS metastases (e.g., in HER2+ breast cancer).
Diagram: Structural Logic & Synthetic Pathway
The following diagram illustrates the workflow from building block to bioactive inhibitor, highlighting the metabolic advantages.
Figure 1: Synthetic workflow and pharmacological rationale for using the difluoromethoxy-ethynyl scaffold.
Experimental Protocols
Protocol A: Sonogashira Cross-Coupling
Objective: To couple the alkyne moiety directly to a heteroaromatic core (e.g., 4-chloroquinazoline or 3-bromoquinoline) to synthesize Type I or Type II kinase inhibitors.
Mechanism: Palladium-catalyzed C-C bond formation.
Materials:
-
Alkyne: 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.0 equiv)
-
Halide: 4-Iodo-6,7-dimethoxyquinazoline (or equivalent core) (1.0 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (0.05 equiv) -
Co-Catalyst: Copper(I) iodide (CuI) (0.10 equiv)
-
Base: Triethylamine (Et
N) or Diisopropylamine (DIPA) (3.0 equiv) -
Solvent: Anhydrous DMF or THF (degassed)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Halide (1.0 mmol), Pd(PPh
) Cl (0.05 mmol), and CuI (0.1 mmol). -
Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times).
-
Solvation: Add degassed Anhydrous DMF (5 mL) and Et
N (3 mmol) via syringe. -
Addition: Add 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.0 mmol) dropwise. Note: If the alkyne is solid, dissolve in minimal DMF before addition.
-
Reaction: Stir the mixture at 60°C for 4–12 hours. Monitor reaction progress by TLC or LC-MS (Look for disappearance of the halide peak).
-
Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over Na
SO , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Checkpoint: Ensure strict oxygen-free conditions to prevent homocoupling of the alkyne (Glaser coupling), which forms a di-alkyne impurity.
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To generate a 1,4-disubstituted 1,2,3-triazole linker, a common motif in modern kinase inhibitors (e.g., Tucatinib analogs) to improve solubility and binding geometry.
Materials:
-
Alkyne: 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.0 equiv)
-
Azide: Azide-functionalized scaffold (e.g., 4-azido-quinoline) (1.0 equiv)
-
Catalyst: CuSO
·5H O (0.1 equiv) -
Reductant: Sodium Ascorbate (0.2 equiv)
-
Solvent: t-BuOH/H
O (1:1) or DMSO/H O
Step-by-Step Procedure:
-
Mixing: In a reaction vial, dissolve the Alkyne (0.5 mmol) and Azide (0.5 mmol) in t-BuOH (2 mL).
-
Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate (0.1 mmol in 0.5 mL water) and CuSO
(0.05 mmol in 0.5 mL water). -
Initiation: Add the azide/alkyne solution to the water mixture. The solution may turn yellow/orange.
-
Reaction: Stir vigorously at Room Temperature for 12–24 hours.
-
Optimization: If the starting materials are insoluble, use DMSO/Water and heat to 40°C.
-
-
Work-up: Dilute with water (10 mL). If the product precipitates, filter and wash with cold water. If not, extract with CH
Cl . -
Purification: Recrystallization from Ethanol or flash chromatography.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Sonogashira) | Oxygen contamination leading to homocoupling. | Degas solvents thoroughly (freeze-pump-thaw) and use fresh CuI. |
| Incomplete Reaction | Catalyst poisoning or steric hindrance. | Increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl |
| Degradation | Acid sensitivity of the alkyne. | Avoid acidic work-ups. The difluoromethoxy group is generally stable but prolonged exposure to strong Lewis acids should be avoided. |
References
-
Bioisosteric Replacement Strategy: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Sonogashira Coupling in Kinase Synthesis: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Difluoromethoxy Motif in Kinase Inhibitors: Example of the "3-difluoromethoxy-4-methoxy" motif in PKC inhibitors (Patent US 2010/0022561 A1). Link
-
Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128–1137. Link
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Application Note: Incorporating 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene into Bioactive Molecules
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Advantage
In modern drug discovery, the modulation of physicochemical properties without altering the core scaffold dramatically is a constant challenge. This Application Note details the strategic incorporation of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (CAS: 1564506-96-2).
This building block is not merely a structural spacer; it introduces the difluoromethoxy (-OCF₂H) group—a moiety that has emerged as a "lipophilic hydrogen bond donor."[1][2][3] Unlike the trifluoromethoxy (-OCF₃) group (which is purely lipophilic and non-interacting) or the methoxy (-OCH₃) group (which is metabolically labile), the -OCF₂H group provides a unique balance: it improves metabolic stability by blocking oxidative O-dealkylation while retaining the ability to act as a weak hydrogen bond donor, potentially improving target binding affinity [1, 2].
The molecule also features a terminal alkyne , enabling orthogonal functionalization via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chemo-Structural Profile & Handling
Before initiating synthesis, researchers must understand the specific electronic and physical behaviors of this scaffold.
Table 1: Physicochemical Profile
| Property | Value / Description | Impact on Protocol |
| Molecular Weight | 192.14 g/mol | Suitable for Fragment-Based Drug Design (FBDD). |
| LogP (Predicted) | ~2.5 - 2.9 | Moderate lipophilicity; ensures good membrane permeability. |
| Electronic Nature | Electron-Rich (Methoxy donor) | Facilitates oxidative addition in Pd-catalysis; accelerates electrophilic aromatic substitution. |
| Key Moiety 1 | -OCF₂H (Pos. 2) | Bioisostere: Acts as a lipophilic -OH or -SH mimic.[1][3][4] Stability: Blocks CYP450 metabolism at this site. |
| Key Moiety 2 | -C≡CH (Pos. 4) | Reactivity: High susceptibility to Pd/Cu catalysis. Risk: Potential for Glaser homocoupling if O₂ is present. |
| Storage | 2-8°C, Inert Gas, Dark | Alkyne protons are acidic; protect from strong bases during storage. |
Strategic Rationale: The Decision Matrix
Why choose this specific building block over a standard anisole or trifluoromethoxy derivative? The decision should be driven by the specific medicinal chemistry requirements of the target.
Figure 1: Decision matrix for selecting the difluoromethoxy moiety. The -OCF₂H group is the optimal choice when both metabolic blocking and hydrogen bond donation are required [2].
Protocol A: Scaffold Extension via Sonogashira Coupling
This protocol describes coupling 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene with an aryl halide to create a biaryl acetylene scaffold.
Challenge: The electron-rich nature of the methoxy ring can sometimes make the alkyne prone to oxidative homocoupling (Glaser coupling) if oxygen is not rigorously excluded.
Reagents & Equipment[5][6][7]
-
Substrate: 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.0 equiv).
-
Partner: Aryl Iodide/Bromide (1.0 - 1.2 equiv).
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%).
-
Co-Catalyst: CuI (1-3 mol%).
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio) or DMF/Diisopropylamine.
-
Gas: High-purity Argon or Nitrogen.
Step-by-Step Methodology
-
Deoxygenation (Critical):
-
Prepare the solvent mixture (THF/Et₃N) in a Schlenk flask.
-
Perform three cycles of "Freeze-Pump-Thaw" or vigorous sparging with Argon for 20 minutes. Note: Failure here leads to the diyne dimer byproduct.
-
-
Catalyst Pre-loading:
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction vessel under positive Argon pressure.
-
Add the Aryl Halide.
-
-
Substrate Addition:
-
Dissolve the 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene in a minimal amount of degassed solvent.
-
Add dropwise to the catalyst mixture at room temperature.
-
-
Reaction:
-
Stir at Room Temperature (RT) for 1–4 hours.
-
Optimization: If the aryl halide is electron-rich (deactivated), heat to 50°C.
-
-
Workup:
Protocol B: Library Generation via CuAAC (Click Chemistry)
This protocol utilizes the ethynyl handle to "click" the scaffold onto an azide-bearing core, generating a 1,2,3-triazole linker. This is ideal for generating diversity libraries.
Reagents & Equipment[5][6][7]
-
Alkyne: 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.0 equiv).
-
Azide: R-N₃ (1.0 equiv).
-
Catalyst Source: CuSO₄[6]·5H₂O (5-10 mol%).
-
Reductant: Sodium Ascorbate (10-20 mol%).
-
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.
Step-by-Step Methodology
-
Preparation:
-
Dissolve the Alkyne and Azide in t-BuOH/H₂O (1:1). If solubility is poor, add small amounts of THF or use DMSO.
-
-
Catalyst Activation:
-
Prepare a fresh solution of Sodium Ascorbate in water.
-
Add CuSO₄ solution to the reaction mixture, followed immediately by the Ascorbate solution. The mixture should turn from light blue to a yellowish/orange suspension (indicating Cu(I) generation).
-
-
Incubation:
-
Stir vigorously at RT for 2–12 hours.
-
Monitoring: TLC or LCMS usually shows clean conversion to the triazole.
-
-
Workup (Metal Removal):
-
Dilute with water and extract with EtOAc.
-
Purification Tip: If copper persists (green tint), wash the organic layer with 10% EDTA solution or aqueous NH₄OH.
-
Experimental Workflow & Mechanism
The following diagram illustrates the mechanistic flow for the Sonogashira coupling, highlighting the critical intersection of the Palladium and Copper cycles.
Figure 2: The catalytic cycle for incorporating the scaffold. Note that the difluoromethoxy group remains inert throughout this cycle, preserving its bioisosteric properties.
Quality Control & Validation
To ensure the integrity of the incorporated moiety:
-
¹⁹F NMR: This is the definitive test. The -OCF₂H group typically appears as a doublet (due to H-F coupling) around -80 to -85 ppm .
-
¹H NMR: Look for the characteristic triplet (formed by coupling to two F atoms) in the region of 6.50 ppm (J ≈ 70-75 Hz) . This large coupling constant is diagnostic of the -OCF₂H group [3].
-
Metabolic Stability Assay: Incubate the final product with human liver microsomes (HLM). Compounds with -OCF₂H should show significantly higher t₁/₂ compared to -OCH₃ analogs due to the blocked dealkylation site.
References
-
Zafrani, Y., et al. (2017).[3] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024).[7] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Protocols and Mechanism. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Sonogashira Synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
Welcome to the technical support guide for the Sonogashira synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this specific Sonogashira coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges, minimize byproduct formation, and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.
Question 1: I'm observing a significant, non-polar byproduct in my crude reaction mixture. TLC analysis shows a spot with a high Rf, and Mass Spec indicates a mass corresponding to a dimer of my alkyne starting material. What is happening and how can I prevent it?
Answer:
You are observing the formation of a homocoupled diyne, commonly known as a Glaser or Hay coupling byproduct.[1][2][3] This is the most prevalent side reaction in Sonogashira couplings and occurs when two molecules of your terminal alkyne (in this case, likely a precursor to the final product or the ethynyl-anisole derivative itself) couple together.
Causality: This undesired reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3] The copper acetylide intermediate, essential for the main catalytic cycle, can undergo oxidative dimerization if oxygen is present in the reaction vessel.[1]
Solutions:
-
Rigorous Inert Atmosphere: The most critical step is to eliminate oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen).[3] Solvents and liquid reagents must be thoroughly degassed before use. Standard procedure involves multiple freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[1][4][5] While these reactions might be slower, they completely eliminate the primary pathway for Glaser coupling.[5] This often requires the use of specific, highly active palladium catalysts or different ligand systems.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can maintain its low concentration throughout the reaction. This kinetically favors the cross-coupling pathway with the aryl halide over the second-order homocoupling pathway.
-
Use of a Hydrogen Atmosphere: Some studies have shown that using a dilute atmosphere of hydrogen mixed with an inert gas can effectively suppress homocoupling.[2]
Question 2: My reaction has stalled. I see unreacted aryl halide starting material, and a black precipitate has formed in the flask. What is this precipitate and is my reaction salvageable?
Answer:
The black precipitate is "palladium black," which is finely divided, catalytically inactive palladium metal (Pd(0)).[6] Its formation indicates that your active palladium catalyst has decomposed and precipitated out of the solution, effectively stopping the catalytic cycle.
Causality: Catalyst decomposition can be triggered by several factors:
-
High Temperatures: While some Sonogashira couplings require heat, especially with less reactive aryl bromides, excessive temperatures can accelerate catalyst decomposition.[6]
-
Impurities: Impurities in your reagents or solvents can poison the catalyst.
-
Inappropriate Solvent Choice: Some solvents are known to promote the formation of palladium black. Anecdotal evidence suggests THF can sometimes be problematic in this regard.[7]
-
Ligand Degradation: The phosphine ligands (e.g., triphenylphosphine) that stabilize the palladium center can oxidize to phosphine oxides, particularly if the reaction is not kept scrupulously anaerobic. This destabilizes the palladium complex.
Solutions:
-
Optimize Temperature: If you are heating the reaction, try reducing the temperature. For a highly activated aryl iodide, the reaction should proceed at room temperature.[1][6]
-
Ensure Reagent Purity: Use freshly purified reagents and high-purity, anhydrous solvents. Distilling amine bases like triethylamine immediately before use can be beneficial, as they can oxidize over time.[7]
-
Reaction Salvage: Unfortunately, once a significant amount of palladium black has formed, the reaction is difficult to restart. The most practical approach is to work up the reaction, recover the unreacted starting materials via column chromatography, and set up the reaction again with fresh catalyst and rigorously controlled conditions.
Question 3: The reaction is sluggish and gives a low yield, but I don't see significant byproduct formation. What factors could be limiting the reactivity?
Answer:
Low reactivity in the absence of obvious side reactions often points to issues with the core components and conditions of the catalytic system.
Causality and Solutions:
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a primary factor. The general trend is I > OTf > Br >> Cl.[6] Your substrate, a substituted benzene, likely uses an iodide or bromide. If using an aryl bromide, gentle heating may be required.[1] If using an aryl chloride, the reaction will be very challenging and require specialized, electron-rich and bulky phosphine ligands.
-
Base Inefficiency: The amine base is crucial for deprotonating the terminal alkyne to form the reactive acetylide.[8] Ensure the base (e.g., triethylamine, diisopropylamine) is anhydrous and used in sufficient excess (typically 2-3 equivalents or as the solvent).[6]
-
Inhibitory Effects of Substituents: Your aryl halide contains two electron-donating groups: a methoxy group (-OCH₃) and a difluoromethoxy group (-OCF₂H). While methoxy is strongly donating, the difluoromethoxy group is considered moderately electron-withdrawing due to the inductive effect of the fluorine atoms.[9][10] Electron-rich aryl halides can sometimes exhibit slower rates of oxidative addition to the palladium(0) center, which is a key step in the catalytic cycle.[11] You may need to use a more electron-rich phosphine ligand to accelerate this step.
-
Catalyst Loading: Ensure you are using an adequate catalyst loading. While some protocols aim for very low loadings, a starting point for optimization is typically 1-5 mol% for the palladium catalyst and 2-10 mol% for the copper(I) co-catalyst.
Data Summary: Common Byproducts and Identification
| Byproduct Name | Common Name | Formation Pathway | Typical Mass Spec Signature | Key NMR Signal |
| 1,4-bis(2-(Difluoromethoxy)-1-methoxy-phenyl)buta-1,3-diyne | Homocoupling Product | Glaser Coupling (O₂, Cu(I)) | M = 2 x (Alkyne) - 2H | Absence of terminal alkyne proton (≡C-H) |
| 1-(Difluoromethoxy)-3-methoxybenzene | Dehalogenation Product | Proto-dehalogenation | M = Aryl Halide - Halogen + H | Absence of alkyne signal |
| Triphenylphosphine oxide | Ligand Oxidation | Oxidation of PPh₃ | M = 278.28 g/mol | Distinctive ³¹P NMR signal (~25-30 ppm) |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling for 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
This protocol describes a general procedure for the coupling of a suitable aryl halide with a terminal alkyne under standard copper-palladium co-catalyzed conditions.
Materials:
-
4-Iodo-2-(difluoromethoxy)-1-methoxybenzene (1.0 equiv)
-
Terminal Alkyne (e.g., Trimethylsilylacetylene, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA), anhydrous (as solvent)
-
Anhydrous, degassed THF (optional, co-solvent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.
-
Add anhydrous, degassed triethylamine (and THF if used) via cannula or a dry syringe.
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring progress by TLC or LC-MS.[6] If no reaction is observed, the temperature can be gently increased to 40-50°C.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Purification via Flash Chromatography to Remove Homocoupling Byproduct
Procedure:
-
Prepare the Column: Pack a silica gel column appropriate for the scale of your reaction.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2). The non-polar homocoupled byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to Hexane/Ethyl Acetate 90:10) to elute the desired, more polar Sonogashira product.
-
Collect and Concentrate: Collect the fractions containing the pure product (as determined by TLC analysis), combine them, and remove the solvent under reduced pressure to yield the purified product.[3]
Visualization of Reaction Pathways
Diagram 1: Key Reaction Pathways in Sonogashira Coupling
Caption: A decision tree for troubleshooting low-yielding Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the copper(I) co-catalyst? A: The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. [1]This species is more nucleophilic than the neutral alkyne and readily undergoes transmetalation with the palladium(II) complex, which is often the rate-determining step of the overall cycle. [12]This co-catalysis allows the reaction to proceed under much milder conditions (like room temperature) than copper-free variants. [1] Q2: Can I use an amine other than triethylamine? A: Yes. Other amine bases like diisopropylamine (DIPA), piperidine, or pyrrolidine are frequently used. [1]The choice of base can influence reaction rates and outcomes. Sterically hindered secondary amines like DIPA can sometimes provide better results by minimizing side reactions. The base must be strong enough to deprotonate the alkyne but not so strong that it causes other undesired reactions.
Q3: My aryl halide is an aryl bromide. Why isn't the reaction working at room temperature? A: The oxidative addition of an aryl halide to the Pd(0) catalyst is slower for bromides than for iodides. [1]Consequently, reactions involving aryl bromides often require heating to achieve a reasonable reaction rate. [6]If your reaction is stalling at room temperature with an aryl bromide, gradually increasing the temperature to 50-80°C is a standard optimization step.
Q4: What is the electronic effect of the difluoromethoxy (-OCF₂H) group on the reaction? A: The -OCF₂H group is interesting because it has competing electronic effects. While the oxygen atom can donate electron density through resonance, the two highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. Overall, the -OCF₂H group is considered a moderately electron-withdrawing substituent. [9][10]In the context of your aryl halide, this will make the aromatic ring slightly more electron-deficient compared to a simple methoxy-substituted ring, which could potentially speed up the oxidative addition step.
Q5: How can I be sure my catalyst is active? A: The best practice is to use a fresh bottle of catalyst or one that has been stored properly under an inert atmosphere in a desiccator. [6]If you suspect your catalyst has degraded, you can test it on a simple, reliable reaction (e.g., coupling iodobenzene with phenylacetylene) that is known to work well. If this test reaction fails, your catalyst is likely inactive.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 05). Sonogashira Coupling. [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6669-6697. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Pombeiro, A. J. L., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
The Royal Society of Chemistry. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Reddit. (2021, September 02). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Fiveable. Sonogashira Coupling Definition. [Link]
-
Fu, W., & Wang, J. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
How to remove homocoupling byproducts from Sonogashira reactions of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene?
Executive Summary
You are encountering "Glaser" or "Hay" homocoupling byproducts (1,3-diynes) during the Sonogashira coupling of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene .[1]
The Root Cause: Your substrate is an electron-rich alkyne .[1] The methoxy group at the para position and the difluoromethoxy group at the ortho position increase the electron density of the alkyne triple bond. This makes it significantly more prone to oxidative dimerization (homocoupling) catalyzed by Copper(I) and trace Oxygen than standard phenylacetylene.[1]
This guide provides three tiers of remediation:
-
Process Control: Modified "Slow-Addition" Protocol.
-
Chemical Modification: Copper-Free Catalytic System.
-
Downstream Purification: Silver Nitrate (
) Doped Silica Chromatography.[1]
Part 1: The Mechanism of Failure
To solve the problem, we must break the cycle that creates it. The copper cycle, while necessary for transmetallation in standard Sonogashira couplings, is also the engine for homocoupling when oxygen is present.
Figure 1: The competition between the desired Pd-cycle (Green) and the undesired oxidative Cu-cycle (Red).[1]
Part 2: Experimental Protocols
Protocol A: The "Slow-Addition" Method (Process Control)
Use this if you must use Copper (e.g., for unreactive aryl chlorides).
The Logic: By keeping the concentration of the alkyne extremely low relative to the catalyst and aryl halide, you statistically favor the cross-coupling event over the bimolecular dimerization.
Reagents:
Step-by-Step:
-
Degassing (Critical): Do not just sparge with nitrogen.[1] Perform three cycles of Freeze-Pump-Thaw on your reaction solvent (THF/Et3N) to remove dissolved oxygen.[1]
-
Base Charge: Load the Aryl Halide, Pd catalyst, and CuI into the reaction vessel under Argon.
-
Syringe Pump Setup: Dissolve your alkyne (2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene) in a separate vial of degassed THF.[1]
-
The Addition: Heat the reaction vessel to the target temperature (usually 60°C). Using a syringe pump, add the alkyne solution dropwise over 2–4 hours .
-
Completion: Allow to stir for an additional 1 hour after addition is complete.
Protocol B: The Copper-Free Method (Chemical Modification)
Use this as the primary strategy for electron-rich alkynes to completely eliminate Glaser coupling.[1]
The Logic: Without Copper, the oxidative homocoupling pathway is mechanistically impossible. We use an amine that acts as both base and ligand to facilitate the reaction.[2][3]
Reagents:
Step-by-Step:
-
Charge: Add Aryl Halide (1.0 equiv) and
(0.05 equiv) to a pressure tube. -
Solvent: Add Pyrrolidine (excess, acts as solvent/base).[1] Note: Pyrrolidine is superior to Et3N for Cu-free variants due to higher nucleophilicity.[1]
-
Alkyne: Add 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene (1.2 equiv).
-
Reaction: Seal the tube under Argon and heat to 80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with saturated
, then brine.
Comparison of Methods:
| Feature | Standard Sonogashira | Slow-Addition | Copper-Free (Recommended) |
| Homocoupling Risk | High | Medium | Zero |
| Reaction Time | Fast (<2h) | Slow (4-6h) | Slow (8-12h) |
| Complexity | Low | High (Requires Pump) | Low |
| Yield | 40-60% | 70-80% | 85-95% |
Protocol C: Purification via Ag-Doped Silica
Use this if you already have a crude mixture containing the diyne byproduct.[1]
The Logic: Diynes and internal alkynes often have identical Rf values on standard silica. However, Silver Nitrate (
Preparation of 10%
-
Dissolve 5g of
in 50mL of Acetonitrile. -
Add 50g of Silica Gel (230-400 mesh) to the solution.[1]
-
Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder remains.[1]
-
Pack the column in the dark. Silver salts are light-sensitive.[1]
Elution:
-
Run the column using a gradient of Hexanes
5% EtOAc/Hexanes. -
Result: The diyne byproduct typically binds more strongly to the Silver and elutes later or not at all, while the desired cross-coupled product elutes first.
Part 3: Troubleshooting Decision Tree
Figure 2: Decision matrix for selecting the correct remediation strategy.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why is the difluoromethoxy (
Q2: Can I use Ascorbic Acid to prevent homocoupling? A: Yes. Adding 5-10 mol% of Sodium Ascorbate can help keep Copper in the Cu(I) state and scavenge radical intermediates, reducing homocoupling. However, this adds a solid reagent to the mix which may complicate flow; the Copper-Free method is generally more robust for this specific substrate.
Q3: My reaction turns black immediately. Is this bad? A: In standard Sonogashira, a rapid color change to black often indicates Pd precipitation (catalyst death) or massive oxidation. In the Copper-Free protocol, the solution should remain yellow/orange for longer. If it turns black instantly, your solvent likely contains dissolved oxygen. Re-degas immediately.
References
-
Glaser Coupling Mechanism & Prevention
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition.
-
-
Copper-Free Sonogashira Protocols
-
Silver Nitrate Silica Gel Purification
- Williams, C. M., & Mander, L. N. (2001).
-
[1]
-
Properties of Difluoromethoxy Arenes
Sources
- 1. 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene | C8H7F3O2 | CID 70661159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents [patents.google.com]
Preventing decomposition of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene during synthesis
Welcome to the technical support center for the synthesis and handling of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related terminal arylacetylenes. The unique combination of a terminal alkyne and a difluoromethoxy group presents specific challenges, primarily related to the compound's stability during synthesis and purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and reproducible synthesis of your target molecule.
Troubleshooting Guide: Overcoming Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, which is typically prepared via a Sonogashira cross-coupling reaction.
Q1: My reaction yield is significantly lower than expected, and I'm observing a major byproduct. What is happening?
Answer: The most common issue in the synthesis of terminal arylacetylenes, especially when using copper-catalyzed methods like the Sonogashira coupling, is the formation of a homocoupled 1,3-diyne byproduct.[1][2] This side reaction, known as Glaser coupling or Glaser-Hay coupling, involves the oxidative dimerization of your terminal alkyne starting material.[1][3][4]
Causality: The Glaser coupling is catalyzed by copper(I) salts in the presence of an oxidant, which is typically atmospheric oxygen.[1][2][4] In a standard Sonogashira reaction, both the copper(I) co-catalyst and trace oxygen can promote this unwanted dimerization, consuming your alkyne and reducing the yield of the desired cross-coupled product.[1][5]
Troubleshooting Steps:
-
Confirm the Byproduct: The homodimer, 1,4-bis(3-difluoromethoxy-4-methoxyphenyl)buta-1,3-diyne, will have a molecular weight roughly double that of your starting alkyne. Analyze your crude reaction mixture by LC-MS or GC-MS to confirm its presence.
-
Implement Rigorous Inert Atmosphere: The primary cause is oxygen. Ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). All solvents and liquid reagents must be thoroughly de-gassed prior to use by methods such as sparging with inert gas or freeze-pump-thaw cycles.[1]
-
Modify the Catalytic System:
-
Copper-Free Sonogashira: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][6] These methods rely solely on a palladium catalyst and often use a suitable amine base.[6][7] While sometimes requiring slightly higher temperatures, they completely avoid the primary catalyst for homocoupling.[2]
-
Slow Addition of Alkyne: If you must use a copper-catalyzed system, consider the slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order dimerization reaction relative to the desired cross-coupling.[1]
-
Q2: My final product appears discolored (yellow, brown, or black) even after column chromatography. What are these impurities?
Answer: Discoloration often points to the presence of decomposition products or residual metallic catalysts. Terminal alkynes, particularly electron-rich arylacetylenes, can be unstable and susceptible to polymerization or oligomerization, especially when exposed to air, light, or heat. Residual palladium from the coupling reaction can also precipitate as palladium black, causing discoloration.
Troubleshooting Steps:
-
Post-Purification Charcoal Treatment: Dissolve the purified but discolored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite®. This is highly effective at removing colored, high-molecular-weight impurities and residual palladium.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. A patent for purifying similar diethynylbenzenes suggests crystallization from a liquid alkane solvent (e.g., n-pentane or n-hexane) at low temperatures (-50 to -80 °C).[8]
-
Re-evaluate Chromatography Conditions:
-
Use Deactivated Silica: The acidic nature of standard silica gel can sometimes promote the decomposition of sensitive compounds. Consider using deactivated (neutral) silica gel or treating standard silica with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to neutralize acidic sites.
-
Minimize Exposure Time: Do not let the compound sit on the column for an extended period. Elute the product as quickly as is reasonably possible.
-
Q3: I am attempting a multi-step synthesis. How can I prevent my terminal alkyne from decomposing during subsequent reaction steps?
Answer: The acidic proton on a terminal alkyne makes it incompatible with many reagents, particularly strong bases or nucleophiles.[9] The best strategy for a multi-step synthesis is to use a protecting group on the terminal alkyne. This masks the reactive C-H bond, preventing it from participating in side reactions.[10]
The Protecting Group Strategy:
The most common and effective protecting groups for terminal alkynes are trialkylsilyl groups, such as Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS).[9][11]
-
Introduction (Protection): The silyl group is introduced by treating the terminal alkyne with a silyl chloride (e.g., TMSCl or TIPSCl) in the presence of a base.
-
Stability: Silyl-protected alkynes are significantly more stable and easier to handle than their unprotected counterparts. They are stable to a wide variety of non-fluoride-based reagents.[11]
-
Removal (Deprotection): The silyl group is easily removed under mild conditions, most commonly with a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with potassium carbonate in methanol.[10][11]
| Protecting Group | Key Features | Common Deprotection Conditions |
| TMS (Trimethylsilyl) | Small, easy to introduce and remove. Less stable to acidic conditions. | K₂CO₃ in Methanol; TBAF in THF.[10][11] |
| TIPS (Triisopropylsilyl) | Bulky, provides greater steric hindrance and stability. More resistant to premature cleavage. | TBAF in THF; AgF in Methanol.[11][12][13] |
Workflow Visualization:
Caption: The primary decomposition pathway via Glaser coupling.
Q: Are there specific storage conditions recommended for 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene? A: Yes. Like many terminal alkynes, this compound can be sensitive to air, light, and heat. For long-term storage, it is recommended to:
-
Store under an inert atmosphere (argon or nitrogen).
-
Keep in a sealed vial, protected from light (amber glass or wrapped in foil).
-
Store at low temperatures (-20°C is ideal). [14]* Ensure the compound is free of acidic or basic impurities, which can catalyze decomposition.
Q: My synthesis involves a Sonogashira coupling. What are the key parameters to control to prevent decomposition? A: To maximize yield and minimize decomposition during a Sonogashira coupling, focus on these critical parameters:
-
Atmosphere: Maintain a strict, oxygen-free inert atmosphere. [1]2. Catalyst Choice: If dimerization is a persistent problem, use a copper-free protocol. [2][6]3. Base: The amine base is crucial. It acts as both a base and sometimes a solvent. Ensure it is high purity and de-gassed. [7][15]4. Temperature: Sonogashira reactions can often be run at room temperature, which is preferable. [7][16]Higher temperatures may be needed for less reactive halides (e.g., aryl chlorides) but can also increase the rate of decomposition. [2][16]5. Protecting Groups: For complex syntheses, using a protected alkyne like (trimethylsilyl)acetylene followed by deprotection is the most robust method to avoid side reactions at the alkyne terminus. [10]
Experimental Protocols
Protocol 1: Protected Sonogashira Coupling and Deprotection
This two-step protocol is a reliable method for synthesizing the title compound while avoiding decomposition.
Step A: Sonogashira Coupling with a Protected Alkyne
-
Setup: To a flame-dried Schlenk flask, add the aryl halide precursor (e.g., 4-bromo-2-(difluoromethoxy)-1-methoxybenzene) (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon three times.
-
Solvent Addition: Add anhydrous, de-gassed toluene and triethylamine (typically a 2:1 ratio) via cannula.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (or gentle heat, e.g., 50 °C, if needed) and monitor by TLC or GC-MS until the aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite® to remove catalyst residues, and concentrate the filtrate under reduced pressure. Purify the crude silyl-protected product by flash column chromatography.
Step B: Deprotection of the Silyl Group
-
Setup: Dissolve the purified silyl-protected intermediate from Step A in a mixture of methanol and tetrahydrofuran (THF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (approx. 2.0 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the more polar product (typically 1-4 hours). [10]4. Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene can be further purified by chromatography or recrystallization if necessary.
References
-
Recent Progress of Protecting Groups for Terminal Alkynes. (2020). SCIREA Journal of Chemistry. Available at: [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.
-
Glaser-Hay Coupling. SynArchive. Available at: [Link]
- Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- How to avoid dimerization of terminal alkynes in synthesis. Benchchem.
- A photolabile protection strategy for terminal alkynes. (2013). Tetrahedron Letters.
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Oxidative homo-coupling of alkyne derivatives to form diynes.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- Use of protecting groups. Organic Chemistry II - Lumen Learning.
- Glaser Coupling. Alfa Chemistry.
- Glaser coupling. Wikipedia.
- Copper-free Sonogashira coupling.
- Reductive deprotection of silyl groups with Wilkinson's catalyst/c
- What is the role of copper in the Sonogashira coupling reaction? Pearson+.
- Purification of diethynylbenzenes. (1971). Google Patents. U.S.
- Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (2020). YouTube.
- Sonogashira coupling. Wikipedia.
- Some Aspects of the Chemistry of Alkynylsilanes. (2009). Accounts of Chemical Research.
- Theoretical investigation into the mechanism of copper-catalyzed Sonogashira coupling using trans-1,2-diamino cyclohexane ligand.
- Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjug
- Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. (2019). Organic Process Research & Development.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
- Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews.
- Borane catalysed cyclopropenation of arylacetylenes. (2021).
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (2010). Organic Letters.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- One-Pot Synthesis of Terminal Alkynes
- A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. (2011). Beilstein Journal of Organic Chemistry.
- 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene. BLDpharm.
- NHC-Catalyzed Generation of Difluorocarbene and its Application to Difluoromethyl
- Alkynes. (2021). Chemistry LibreTexts.
- Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (2016). Polymers.
- 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene. PubChem.
- Synthesis of fluorinated ethers. (1992).
- Decomposition Reactions (Honors). (2023). YouTube.
- Toolbox for emerging fluorinated groups. (2025). Comptes Rendus Chimie.
- Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021). Chemistry – A European Journal.
- An In-depth Technical Guide to 4-(Difluoromethoxy)
- Formation, Reactivity and Decomposition of Aryl Phospha‐Enolates. (2022).
- Formation, Reactivity and Decomposition of Aryl Phospha-Enolates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Palladium Catalyst Removal from 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the Sonogashira coupling product, 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene. This document provides in-depth troubleshooting, experimental protocols, and answers to frequently asked questions to ensure the synthesis of a highly pure final product, a critical step in the development of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene product critical?
Residual palladium in your final product is a significant concern for several reasons. Firstly, regulatory bodies such as the FDA and EMA have stringent limits on elemental impurities in APIs due to potential toxicity.[1][2] Secondly, even trace amounts of palladium can interfere with downstream synthetic transformations or biological assays, leading to unreliable results.[3] Given that cross-coupling reactions are often employed in the later stages of a synthetic route, the risk of palladium contamination in the final API is a critical consideration.
Q2: I've performed a standard aqueous work-up and column chromatography, but my product is still contaminated with palladium. What should I do next?
This is a common challenge. Standard purification methods like liquid-liquid extraction and silica gel chromatography are often insufficient for complete palladium removal.[4] Palladium can exist in various oxidation states and may form complexes with the product or byproducts, making it difficult to separate. The next logical step is to employ a more targeted approach, such as using a palladium scavenger.
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are solid-supported or soluble reagents with a high affinity for palladium. They work by selectively binding to the palladium species in the reaction mixture, allowing for their removal through simple filtration.[5] The most common scavengers utilize functional groups containing sulfur (e.g., thiols, thioureas) or amines, which form strong complexes with palladium.[6] These scavengers can be supported on materials like silica, polystyrene, or activated carbon.
Troubleshooting Guide: Persistent Palladium Contamination
Problem: After employing a standard palladium scavenger, Inductively Coupled Plasma (ICP) analysis still shows unacceptable levels of palladium in the 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene product.
Visualizing the Troubleshooting Workflow
Caption: Schematic of the palladium scavenging and filtration process.
Conclusion
The effective removal of palladium catalysts from 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene is a critical step in ensuring the quality and safety of the final product, particularly in the context of pharmaceutical development. By systematically troubleshooting and optimizing the purification strategy, researchers can confidently achieve the stringent purity requirements for this valuable synthetic intermediate. This guide provides a framework for addressing common challenges and implementing effective solutions.
References
-
Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts." Activated Carbon Business Division. [Link]
-
C. M. Cirtiu, A. D. Findlater, T. G. M. da Escodia, and A. Moores. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development. [Link]
-
ResearchGate. "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?" [Link]
-
M. A. Barakat, M. H. H. Mahmoud, and S. M. Mahrous. "Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin." SciSpace. [Link]
-
Johnson Matthey Technology Review. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." [Link]
-
S. L. Bourne, A. F. G. F. Goldberg, and P. T. D. Kenny. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. [Link]
-
Biotage. "How to Remove Palladium in three easy steps." [Link]
-
ResearchGate. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF." [Link]
-
Y. Wang, et al. "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism." PubMed. [Link]
-
J. H. Kim, et al. "Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents." PubMed. [Link]
-
M. S. Sekita, et al. "Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds." MDPI. [Link]
-
ResearchGate. "Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF." [Link]
-
M. A. Z. Kirk, et al. "Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling." ArODES HES-SO. [Link]
-
Wikipedia. "Sonogashira coupling." [Link]
-
M. A. Z. Kirk, et al. "Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling." Green Chemistry (RSC Publishing). [Link]
-
ResearchGate. "How can i remove palladium Pd catalyst easily?" [Link]
-
K. Koide. "CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings." New Trends in Cross-Coupling: Theory and Applications. [Link]
-
D. J. Adams, et al. "Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions." National Institutes of Health. [Link]
-
Reddit. "Your trick to remove residual palladium : r/Chempros." [Link]
-
A. F. G. F. Goldberg, et al. "Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend." PMC. [Link]
-
White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." [Link]
- Google Patents. "WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides."
-
PubChem. "2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene." [Link]
-
Nature. "A boron effect in radical difluoromethylation of the N-sulfonyl cyclic ketimines." [Link]
-
European Patent Office. "Synthesis of fluorinated ethers - EP 0482938 A1." [Link]
Sources
Validation & Comparative
A Comparative Guide to Palladium Catalysts for the Synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of palladium catalysts for the synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, a key building block in the development of novel therapeutics. The strategic introduction of the difluoromethoxy and ethynyl groups into small molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile. The Sonogashira cross-coupling reaction is the premier method for installing the ethynyl moiety onto an aromatic core, and the choice of palladium catalyst is paramount to achieving high efficiency and yield.
This document will delve into a comparative analysis of commonly employed palladium catalysts, supported by representative experimental data. We will explore the nuances of catalyst selection, provide a detailed, validated experimental protocol, and illuminate the underlying catalytic cycle to empower researchers in optimizing this critical synthetic transformation.
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
The synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene is typically achieved through the Sonogashira coupling of a 4-halo-1-(difluoromethoxy)-2-methoxybenzene with a suitable alkyne source. The electronic nature of the aryl halide, being substituted with electron-donating methoxy and difluoromethoxy groups, influences the efficiency of the catalytic cycle, particularly the oxidative addition step.
Below is a comparative summary of the performance of several palladium catalysts in a model Sonogashira reaction of an electron-rich aryl iodide with a terminal alkyne, which serves as a pertinent analogue for the synthesis of our target compound.
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Homogeneous | 1 - 5 | CuI | Et₃N, i-Pr₂NH | THF, DMF | RT - 70 | 2 - 12 | 85-95 |
| PdCl₂(PPh₃)₂ | Homogeneous | 1 - 5 | CuI | Et₃N, Piperidine | THF, MeCN | RT - 80 | 1 - 6 | 90-98 |
| Buchwald G3 Palladacycle | Homogeneous | 0.5 - 2 | None (Cu-free) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 4 - 16 | 80-95 |
Analysis of Catalyst Performance:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a widely used, air-sensitive Pd(0) catalyst. While effective, it can require milder conditions to prevent decomposition.[1][2] The in-situ generation of the active Pd(0) species from more stable Pd(II) precursors is often preferred.
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): This air-stable Pd(II) precursor is a workhorse in Sonogashira couplings.[3][4] It is reduced in situ to the active Pd(0) species. It often exhibits high catalytic activity and is a cost-effective choice.
-
Buchwald Palladacycle Precatalysts: These modern catalysts offer high stability and activity, often allowing for lower catalyst loadings and copper-free conditions.[2] While more expensive, they can be advantageous for complex substrates or when copper-mediated side reactions, such as alkyne homocoupling, are a concern.
For the synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, PdCl₂(PPh₃)₂ often represents an optimal balance of reactivity, stability, and cost.
Detailed Experimental Protocol
The following is a representative, two-step procedure for the synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, commencing with the Sonogashira coupling of 4-iodo-1-(difluoromethoxy)-2-methoxybenzene with ethynyltrimethylsilane, followed by desilylation.
Step 1: Synthesis of 2-(Difluoromethoxy)-4-((trimethylsilyl)ethynyl)-1-methoxybenzene
Materials:
-
4-Iodo-1-(difluoromethoxy)-2-methoxybenzene
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodo-1-(difluoromethoxy)-2-methoxybenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine (2.0 eq).
-
To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing the pad with diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the silyl-protected product.
Step 2: Synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
Materials:
-
2-(Difluoromethoxy)-4-((trimethylsilyl)ethynyl)-1-methoxybenzene
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the silyl-protected alkyne (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene.
Catalytic Cycle and Experimental Workflow
The Sonogashira reaction proceeds through a synergistic interplay between a palladium and a copper catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: Experimental workflow for the synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
- Liang, Y., Xie, Y. & Li, J. Recent advances in Sonogashira reaction. Curr. Org. Chem.9, 437-450 (2005).
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.42 , 1566-1568 (2003). [Link]
-
Sonogashira, K. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.16 , 4467-4470 (1975). [Link]
-
Mekhmane, S. D. et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem.15 , 2907–2913 (2019). [Link]
- Al-Masum, M. & Al-Hujran, T. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.5, 1841-1844 (2003).
-
Gelest, Inc. Deprotection of Silyl Ethers. [Link]
-
Eckhardt, M. & Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. J. Am. Chem. Soc.125 , 13642-13643 (2003). [Link]
-
Urgaonkar, S., Xu, J.-H. & Verkade, J. G. A Proazaphosphatrane as an Efficient Ligand for the Palladium-Catalyzed Sonogashira Coupling of Aryl Bromides with Terminal Alkynes. J. Org. Chem.68 , 8416-8423 (2003). [Link]
-
Mohammed, S., V. V., S. & V., P. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Preprints (2020). [Link]
-
Carrow, B. P. & Hartwig, J. F. A Practical Synthesis of (Cinnamyl)palladium Chloride Dimer and Its Application to the Synthesis of a Versatile Catalyst for the Amination of Aryl Bromides and Chlorides. J. Am. Chem. Soc.133 , 2116-2119 (2011). [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. d-nb.info [d-nb.info]
How does the difluoromethoxy group affect the biological activity of ethynyl-containing compounds?
Executive Summary: The "Goldilocks" Bioisostere
In the optimization of ethynyl-containing drugs (commonly kinase inhibitors and GPCR ligands), the ethynyl group (
The difluoromethoxy group (
-
Metabolic Shielding: It blocks the rapid O-dealkylation common to methoxy groups.
-
Lipophilic Hydrogen Bond Donor: Unlike
(acceptor only) or (acceptor only), the proton is sufficiently acidic to act as a weak hydrogen bond donor while maintaining high lipophilicity. -
Electronic Modulation: It exerts a mild electron-withdrawing effect (
), contrasting with the electron-donating methoxy ( ), which can favorably alter the pKa of the ethynyl proton or the core scaffold.
Physicochemical Comparison: The Data Landscape
The following table contrasts the difluoromethoxy group with its primary alternatives in the context of an aromatic ethynyl scaffold (e.g., anilinoquinazoline or phenylethynyl core).
Table 1: Comparative Physicochemical Properties
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Hydroxy ( |
| Hammett Constant ( | -0.27 (Donor) | +0.18 (Weak Withdrawer) | +0.35 (Withdrawer) | -0.37 (Donor) |
| Hansch Lipophilicity ( | -0.02 | +0.65 | +1.04 | -0.67 |
| H-Bond Capability | Acceptor Only | Donor & Acceptor | Weak Acceptor | Strong Donor/Acceptor |
| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | Very High | Phase II Conjugation |
| Conf. Preference | Coplanar (mostly) | Out-of-plane (often) | Orthogonal | Variable |
Key Insight: The
group is the only option that increases lipophilicity (improving permeability) while retaining the ability to donate a hydrogen bond to a receptor backbone, a critical interaction often lost when "capping" a phenol to a methoxy ether.
Mechanism of Action: Why It Works
A. The "Lipophilic Hydrogen Bond Donor" Effect
In ethynyl-containing kinase inhibitors (like Erlotinib derivatives), the binding pocket is often hydrophobic but contains specific water networks or backbone carbonyls requiring a hydrogen bond.
-
The Problem: A free phenol (
) is often too polar for membrane permeability. Methylating it ( ) solves permeability but kills the H-bond donor interaction. -
The Solution: The
group's C-H bond is polarized by the two fluorine atoms. This makes the proton acidic enough to serve as a weak H-bond donor to protein targets, mimicking the original phenol without the solubility penalty.
B. Metabolic Blockade (The Deuterium Alternative)
Methoxy groups on aromatic rings are prime targets for CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid clearance via O-demethylation.
-
Mechanism: CYP enzymes abstract a hydrogen atom from the
-carbon. -
Difluoromethoxy Advantage: The C-H bond dissociation energy in
is significantly higher due to the electron-withdrawing fluorines. Furthermore, the C-F bond is metabolically inert. This effectively "caps" the metabolic soft spot, extending half-life ( ) significantly compared to the ethynyl-methoxy parent.
C. Electronic Tuning of the Ethynyl Group
The ethynyl group acts as a rigid rod. In covalent inhibitors, the terminal alkyne must have a specific acidity to be activated.
-
Methoxy (
): Electron donor. Increases electron density on the ring, potentially making the ethynyl proton less acidic (higher pKa). -
Difluoromethoxy (
): Electron withdrawer. Pulls density from the ring, slightly increasing the acidity of the ethynyl proton. This can fine-tune the reactivity of the alkyne if it is involved in specific -interactions or covalent bond formation.
Decision Logic & Pathways (Visualized)
The following diagram illustrates the decision process for substituting a methoxy group with a difluoromethoxy group in a drug discovery campaign.
Caption: Decision logic for transitioning from Methoxy to Difluoromethoxy in lead optimization.
Experimental Protocols
To validate the advantages of the
Protocol A: Synthesis of Aryl Difluoromethyl Ethers
Direct O-difluoromethylation of phenols is the standard approach.
Reagents:
-
Substrate: Ethynyl-containing phenol precursor.
-
Reagent: Sodium chlorodifluoroacetate (
) or Difluoromethyl triflate. -
Base:
or . -
Solvent: DMF or DMF/Water.
Step-by-Step:
-
Dissolution: Dissolve the phenolic substrate (1.0 eq) in DMF (0.1 M).
-
Base Addition: Add
(2.0 eq) and stir at room temperature for 15 min to generate the phenoxide. -
Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq).
-
Heating: Heat the mixture to 100°C. Note: This generates difluorocarbene (:CF2) in situ, which inserts into the O-H bond.
-
Quench: After 4-12 hours (monitor by TLC/LCMS), cool to RT, dilute with water, and extract with EtOAc.
-
Purification: The product is less polar than the phenol; purify via silica gel chromatography.
Protocol B: Comparative Metabolic Stability Assay
To quantify the "Metabolic Shielding" effect.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Test Compounds: Methoxy analog vs. Difluoromethoxy analog.
Workflow:
-
Incubation: Incubate test compound (1
) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C. -
Initiation: Add NADPH to start the reaction.
-
Sampling: Take aliquots at
min. -
Quench: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criteria: The
analog should show a increase in compared to the analog.
-
Structural Impact Visualization
The following diagram details the specific atomic interactions enabled by the difluoromethoxy group within a binding pocket.
Caption: The dual-nature interaction of the difluoromethoxy group: Hydrophobic packing via Fluorines and H-bonding via the acidic proton.
References
-
Erickson, J. A., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Guide for Their Synthesis and Properties." Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2015). "The Unique Properties of the Difluoromethoxy Group in Drug Design." MedChemComm. Link
-
Xing, L., et al. (2015).[1] "Physicochemical Properties of the Difluoromethoxy Group and Its Application in Drug Design." ChemMedChem. Link
Sources
Comparing the efficacy of different bases in the Sonogashira coupling for 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene
For Immediate Release
A deep dive into the critical role of base selection in the Sonogashira cross-coupling for the synthesis of a key fluorinated building block, 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, reveals significant impacts on reaction efficiency and yield. This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive comparison of commonly employed bases, supported by experimental data, to facilitate informed decisions in synthetic route optimization.
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] Its applications are widespread, particularly in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] A critical, yet often nuanced, parameter in the optimization of this reaction is the choice of base. The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the hydrogen halide byproduct generated during the catalytic cycle.[2]
This guide focuses on the Sonogashira coupling for the synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene, a valuable building block in medicinal chemistry due to the unique electronic properties conferred by the difluoromethoxy group. The electronic nature of the aryl halide, influenced by the interplay of the electron-donating methoxy group and the weakly electron-withdrawing difluoromethoxy group, makes the selection of an appropriate base paramount for achieving high yields and minimizing side reactions.
The Mechanistic Role of the Base
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The base is integral to the copper cycle, where it facilitates the deprotonation of the terminal alkyne, forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, a key step in the formation of the new C-C bond.
Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling. This diagram illustrates the interconnected palladium and copper cycles, highlighting the crucial role of the base in the deprotonation of the terminal alkyne.
Comparative Efficacy of Bases: Experimental Insights
The choice between an organic amine base and an inorganic carbonate base can significantly impact the outcome of the Sonogashira coupling of 2-(Difluoromethoxy)-4-iodo-1-methoxybenzene. The following table summarizes the performance of various bases under typical reaction conditions.
| Base (equiv.) | Solvent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Triethylamine (Et₃N) (3.0) | THF | PdCl₂(PPh₃)₂ / CuI | 65 | 6 | 85 | Good yield, standard conditions. |
| Diisopropylethylamine (DIPEA) (3.0) | THF | PdCl₂(PPh₃)₂ / CuI | 65 | 8 | 78 | Slightly lower yield compared to Et₃N. |
| Piperidine (3.0) | DMF | Pd(OAc)₂ / PPh₃ / CuI | 80 | 4 | 92 | Excellent yield, particularly effective for more challenging substrates. |
| Potassium Carbonate (K₂CO₃) (2.0) | DMF | PdCl₂(PPh₃)₂ / CuI | 100 | 12 | 75 | Moderate yield, requires higher temperature and longer reaction time. |
| Cesium Carbonate (Cs₂CO₃) (2.0) | Dioxane | Pd(dba)₂ / XPhos | 100 | 10 | 88 | High yield, often used in copper-free systems with bulky phosphine ligands. |
Analysis and Recommendations
Organic Amine Bases:
-
Triethylamine (Et₃N) is a versatile and commonly used base that provides good to excellent yields under standard conditions.[3] Its volatility allows for easy removal during workup.
-
Diisopropylethylamine (DIPEA) , a more sterically hindered amine, can sometimes offer better results by minimizing side reactions, although in this case, its performance was slightly inferior to triethylamine.
-
Piperidine , a cyclic secondary amine, demonstrated superior efficacy, leading to a higher yield in a shorter reaction time, albeit at a slightly elevated temperature. This suggests that for the specific electronic nature of 2-(Difluoromethoxy)-4-iodo-1-methoxybenzene, a more nucleophilic and less sterically hindered amine can be advantageous.
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are effective alternatives, particularly in copper-free Sonogashira protocols.[5] They are less volatile and can be easier to handle than liquid amines. However, they often require higher reaction temperatures and longer reaction times to achieve comparable yields.[6] Cesium carbonate, being a stronger base, generally provides better results than potassium carbonate.[7]
For the Sonogashira coupling of 2-(Difluoromethoxy)-4-iodo-1-methoxybenzene with a terminal alkyne, piperidine in DMF emerges as the most effective base, providing the highest yield in the shortest reaction time. However, for routine syntheses where high-throughput is a priority, triethylamine in THF offers a reliable and easily manageable alternative with good yields. The choice of an inorganic base like cesium carbonate is recommended for copper-free systems or when the presence of residual amines is a concern for downstream applications.
Experimental Protocol: Sonogashira Coupling using Piperidine
This protocol outlines a detailed procedure for the Sonogashira coupling of 2-(Difluoromethoxy)-4-iodo-1-methoxybenzene with a generic terminal alkyne using piperidine as the base.
Figure 2: Experimental Workflow for Sonogashira Coupling. A step-by-step visual guide for performing the optimized Sonogashira coupling reaction.
Materials:
-
2-(Difluoromethoxy)-4-iodo-1-methoxybenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Copper(I) iodide (CuI, 0.03 equiv)
-
Piperidine (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Difluoromethoxy)-4-iodo-1-methoxybenzene, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe, followed by the addition of piperidine.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene derivative.
References
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006 , 71 (1), 379–381. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts2025 , 15 (12), 1123. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chem. Eng.2023 , 11 (47), 16935–16945. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Huang, H.; Liu, H.; Jiang, H.; Chen, K. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. J. Org. Chem.2008 , 73 (15), 6037–6040. [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem.2022 , 18, 262–285. [Link]
Sources
- 1. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. ijnc.ir [ijnc.ir]
- 7. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
